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4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline Documentation Hub

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  • Product: 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline
  • CAS: 1160994-15-9

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline, a heterocyclic compound of significant...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this particular molecule is not extensively available in public literature, this document synthesizes foundational knowledge of the quinazoline scaffold, its chemical reactivity, and the influence of its substituents to offer a predictive analysis of its properties and potential applications. We will delve into its structural features, predicted physicochemical properties, probable synthetic routes, and its potential as a versatile intermediate for the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of new chemical entities.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Derivatives of quinazoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2] The versatility of the quinazoline ring system, particularly the reactivity of substituents at the 4-position, allows for extensive chemical modification, making it an attractive starting point for the development of targeted therapies.[3] This guide focuses on a specific, substituted quinazoline, 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline, to explore its chemical identity and potential as a key building block in synthetic chemistry.

Molecular Identity and Structural Elucidation

The fundamental characteristics of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline are summarized below, providing a clear identification of this specific chemical entity.

IdentifierValueSource
Chemical Name 4-Chloro-6-methyl-7-(trifluoromethyl)quinazolineN/A
CAS Number 1160994-15-9[4]
Molecular Formula C₁₀H₆ClF₃N₂[4]
Molecular Weight 246.62 g/mol Calculated
Canonical SMILES CC1=CC2=C(C=C1C(F)(F)F)N=C(Cl)N=C2N/A
InChI Key (Predicted)N/A

Structural Diagram:

G N1 N C1 C N1->C1 N2 N C2 C N2->C2 C1->N2 C3 C C2->C3 Cl Cl C2->Cl C4 C C3->C4 C7 C C3->C7 C5 C C4->C5 H1 H C4->H1 C6 C C5->C6 C6->N1 H2 H C6->H2 C8 C C7->C8 C_CF3 C C7->C_CF3 C8->C5 C_Me C C8->C_Me H_Me1 H C_Me->H_Me1 H_Me2 H C_Me->H_Me2 H_Me3 H C_Me->H_Me3 F1 F C_CF3->F1 F2 F C_CF3->F2 F3 F C_CF3->F3 p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 p11

Caption: Chemical structure of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline.

Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Physical State Solid at room temperatureThe rigid, planar quinazoline core and the presence of polar atoms suggest a solid state.[5]
Melting Point Moderately highAromatic and heterocyclic compounds with similar molecular weights tend to have melting points above 100°C.
Boiling Point HighSignificant intermolecular forces due to the aromatic system and polar groups would require high energy for vaporization.
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, THF). Sparingly soluble in non-polar solvents (e.g., Hexane). Poorly soluble in water.The trifluoromethyl group increases lipophilicity, while the nitrogen atoms provide some polarity.[6]
Stability Stable under standard laboratory conditions. May be sensitive to strong acids, bases, and nucleophiles.The 4-chloro substituent is a known reactive site.[7]

Reactivity and Synthetic Utility

The synthetic value of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline lies in the reactivity of the chloro group at the 4-position. This position is highly susceptible to nucleophilic aromatic substitution (SₙAr), making it a versatile handle for introducing a wide array of functional groups.[8]

Key Reaction Pathway: Nucleophilic Aromatic Substitution (SₙAr)

The primary mode of reaction for this compound is the displacement of the 4-chloro substituent by a nucleophile. This reaction is central to the synthesis of a diverse library of quinazoline derivatives.

SNAr_Reaction 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline Substituted Quinazoline Derivative Substituted Quinazoline Derivative 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline->Substituted Quinazoline Derivative  + Nucleophile (e.g., R-NH₂, R-OH, R-SH) Catalyst (e.g., base)

Caption: Generalized SₙAr reaction of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline.

Experimental Insight:

The choice of solvent, base, and temperature is critical for the success of the SₙAr reaction.[7] Polar aprotic solvents like DMF or DMSO are often employed to facilitate the reaction. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is typically required to neutralize the HCl generated during the reaction.[7]

Example Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

This generalized protocol illustrates the utility of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline as a synthetic intermediate.

  • Reaction Setup: In a round-bottom flask, dissolve 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide.

  • Addition of Nucleophile: Add the desired aniline derivative (1.1 eq) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as DIPEA (1.5 eq), to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into cold water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is then purified by column chromatography on silica gel to afford the desired 4-anilinoquinazoline derivative.

Potential Biological and Pharmacological Significance

The substituents on the quinazoline ring of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline—a methyl group at the 6-position and a trifluoromethyl group at the 7-position—are known to influence the biological activity of the parent scaffold.

  • Trifluoromethyl Group: The presence of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[6] This is a common strategy in drug design to improve pharmacokinetic properties.

  • Methyl Group: The methyl group can also contribute to the lipophilicity and may play a role in the steric and electronic interactions with target proteins.

Given the established activities of substituted quinazolines, it is plausible that derivatives of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline could be investigated for a range of therapeutic applications, including:

  • Anticancer Agents: Many quinazoline derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3][9]

  • Antimicrobial Agents: The quinazoline scaffold has been shown to exhibit antibacterial and antifungal properties.[1]

  • Anti-inflammatory Agents: Certain quinazoline derivatives have demonstrated anti-inflammatory activity.[2]

Biological_Potential cluster_0 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline cluster_1 Potential Biological Activities Core Scaffold Quinazoline Core Anticancer Anticancer Core Scaffold->Anticancer Antimicrobial Antimicrobial Core Scaffold->Antimicrobial Anti-inflammatory Anti-inflammatory Core Scaffold->Anti-inflammatory Substituents 4-Chloro 6-Methyl 7-Trifluoromethyl Substituents->Anticancer Substituents->Antimicrobial Substituents->Anti-inflammatory

Caption: The relationship between the chemical structure and potential biological activities.

Conclusion and Future Directions

4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline represents a promising, yet underexplored, building block for synthetic and medicinal chemistry. Its strategic substitution pattern, featuring a reactive 4-chloro group and activity-modulating methyl and trifluoromethyl groups, positions it as a valuable precursor for the synthesis of novel, biologically active compounds. Further experimental investigation into its physicochemical properties, detailed reactivity profile, and the biological activities of its derivatives is warranted. This guide serves as a foundational resource to stimulate and support such research endeavors, ultimately contributing to the discovery of new therapeutic agents.

References

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Results in Chemistry, 5, 100839.
  • Al-Suwaidan, I. A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7899.
  • Chen, Y., et al. (2016). Quinazoline derivatives: synthesis and bioactivities.
  • El-Sayed, N. N. E., et al. (2024). Biological Activities of Recent Advances in Quinazoline. IntechOpen.
  • Kumar, A., & Kumar, R. (2020). Recent advances in the biological activity of quinazoline. International Journal of Pharmaceutical and Chemical Analysis, 7(2), 58-66.
  • Sánchez, J., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Journal of Physical Organic Chemistry, 32(10), e4002.
  • Potts, K. T., & Surapaneni, C. R. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 14, 1722-1725.
  • BenchChem. (n.d.). Technical Guide on 4-Chloro-7-(trifluoromethyl)quinoline. Retrieved from a relevant technical document source.
  • Reaction of 4-chloroquinazolines (C) with different amines leading to compounds 1-34 (a), 35-42 (b) and 43-52 (c). (n.d.).
  • BenchChem. (n.d.). Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives. Retrieved from a relevant technical support document.
  • Reaction of 4-chloroquinazoline with arenesulfonothioic acid salts. (n.d.).
  • Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. (2016).
  • Sigma-Aldrich. (n.d.). 4-chloro-7-fluoro-6-nitro-quinazoline.
  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 1-17.
  • King-Pharm. (n.d.). 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline [1160994-15-9].
  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. (2018). Organic Chemistry: Current Research, 7(2).
  • Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. (2012).

Sources

Exploratory

4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline CAS registry number and SDS

Technical Whitepaper: 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline in Targeted Kinase Inhibitor Synthesis Executive Summary & Pharmacophore Rationale In the landscape of targeted oncology, the quinazoline scaffold re...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline in Targeted Kinase Inhibitor Synthesis

Executive Summary & Pharmacophore Rationale

In the landscape of targeted oncology, the quinazoline scaffold remains a privileged structural motif, serving as the ATP-competitive core for numerous receptor tyrosine kinase (RTK) inhibitors, including EGFR and HER2 inhibitors. The intermediate 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline (CAS: 1160994-15-9) represents a highly specialized building block designed for advanced drug development[1].

The strategic placement of the 6-methyl and 7-trifluoromethyl (-CF 3​ ) groups is not arbitrary. The -CF 3​ group exerts a strong electron-withdrawing effect via both inductive and mesomeric pathways, which significantly increases the electrophilicity of the C4 position on the pyrimidine ring. This electronic tuning makes the C4-chlorine an exceptional leaving group, drastically lowering the activation energy required for Nucleophilic Aromatic Substitution (S N​ Ar) reactions with various anilines[2]. Furthermore, the lipophilic nature of the -CF 3​ group enhances the metabolic stability and membrane permeability of the final Active Pharmaceutical Ingredient (API).

Physicochemical Properties

To ensure accurate stoichiometry and analytical tracking during synthesis, the foundational physicochemical properties of this intermediate are summarized below.

PropertyValue
Chemical Name 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline
CAS Registry Number 1160994-15-9
Molecular Formula C 10​ H 6​ ClF 3​ N 2​
Molecular Weight 246.62 g/mol
Precursor CAS 1160994-09-1 (6-Methyl-7-(trifluoromethyl)quinazolin-4-ol)
Reactivity Profile Highly electrophilic at C4; moisture-sensitive

Synthetic Workflow & S N​ Ar Causality

The synthesis of kinase inhibitors using this intermediate relies on a two-step activation and substitution workflow. The precursor, 6-methyl-7-(trifluoromethyl)quinazolin-4-ol, is first chlorinated using phosphorus oxychloride (POCl 3​ ) and a base like N,N-diisopropylethylamine (DIPEA). The resulting 4-chloro derivative is then subjected to an S N​ Ar reaction.

The causality behind the S N​ Ar efficiency lies in the formation of a Meisenheimer complex. When an aniline nucleophile attacks the C4 position, the electron density is temporarily delocalized onto the ring nitrogens. The 7-trifluoromethyl group stabilizes this transition state, accelerating the expulsion of the chloride ion and driving the reaction to completion[2][3].

Synthesis A Quinazolin-4-ol Precursor (CAS: 1160994-09-1) B Chlorination POCl3, DIPEA, 90°C A->B Activation C 4-Chloro Intermediate (CAS: 1160994-15-9) B->C Cl- Substitution D SNAr Reaction Aniline, iPrOH, 80°C C->D Nucleophilic Attack E Target Kinase Inhibitor (e.g., EGFR Inhibitor) D->E API Formation

Synthetic workflow from quinazolin-4-ol to final kinase inhibitor via SNAr.
Self-Validating Experimental Protocol: S N​ Ar Reaction

To ensure high yield and purity, the following step-by-step methodology incorporates built-in validation checkpoints:

  • Preparation : Charge a dry, nitrogen-purged reactor with 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline (1.0 eq) and the target substituted aniline (1.05 eq) in anhydrous isopropanol (10 volumes).

  • Catalysis : Add a catalytic amount of concentrated HCl (0.1 eq). Causality: The acid protonates the quinazoline N1, further increasing C4 electrophilicity.

  • Heating & Monitoring : Heat the mixture to 80°C. Validation Checkpoint: After 2 hours, sample the mixture for LC-MS analysis. The reaction is self-validating when the starting material isotopic mass cluster (m/z 247/249, 3:1 ratio) completely disappears, replaced by the target product mass[2].

  • Isolation : Cool the reaction to 0-5°C over 2 hours. Validation Checkpoint: A thick precipitate should form, indicating the successful crystallization of the API hydrochloride salt.

  • Purification : Filter the solid, wash with cold isopropanol, and dry under vacuum at 50°C to a constant weight.

Safety Data Sheet (SDS) & Handling Protocols

The very electronic properties that make 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline an excellent synthetic intermediate also render it hazardous. The highly electrophilic C4 position reacts readily with biological nucleophiles (such as proteins and the moisture in mucous membranes), necessitating strict SDS compliance[4][5].

Key Hazard Statements (GHS Classification):

  • H301 : Toxic if swallowed.

  • H315 : Causes skin irritation.

  • H318 : Causes serious eye damage.

  • H335 : May cause respiratory irritation.

SDS Start Handling 4-Chloro-6-methyl- 7-(trifluoromethyl)quinazoline PPE Don PPE: Nitrile Gloves, Fume Hood, Goggles Start->PPE Exposure Exposure Event? PPE->Exposure Spill Spill Management: Sweep & dispose as hazardous waste PPE->Spill Accidental Release Skin Skin (H315): Wash with soap/water for 15 mins Exposure->Skin Dermal Contact Eye Eye (H318): Rinse continuously for 15 mins, seek Med Exposure->Eye Ocular Contact

Safety protocol and exposure response for handling the 4-chloroquinazoline derivative.
Spill & Emergency Response Protocol:
  • Containment : In the event of a powder spill, immediately isolate the area. Do not use water initially, as hydrolysis of the 4-chloro group can release corrosive hydrochloric acid gas[5].

  • Cleanup : Wear full PPE (N95/P100 respirator, nitrile gloves, safety goggles). Carefully sweep the solid into a sealed, compatible chemical waste container using non-sparking tools.

  • Decontamination : Wipe the affected area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any residual acidic byproducts, followed by a water wash[4].

Analytical Validation

For rigorous quality control, the intermediate must be analytically validated before use in downstream API synthesis:

  • LC-MS (ESI+) : Look for the characteristic chlorine isotope pattern. The[M+H] + peak will appear at m/z 247.0, with an[M+2+H] + peak at m/z 249.0 in a ~3:1 intensity ratio, confirming the presence of the intact 4-chloro group.

  • 1 H NMR (DMSO-d 6​ ) : The pyrimidine proton (C2-H) typically appears as a sharp singlet downfield (e.g., ~8.9 ppm), while the methyl group at C6 will appear as a singlet around 2.6 ppm. The absence of a broad -OH peak confirms complete conversion from the quinazolin-4-ol precursor.

Sources

Foundational

Mechanism of Action for 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline Derivatives: A Comprehensive Technical Guide

Executive Summary The development of targeted small-molecule kinase inhibitors has revolutionized precision oncology. At the core of many of these therapies lies the quinazoline scaffold, a privileged pharmacophore that...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted small-molecule kinase inhibitors has revolutionized precision oncology. At the core of many of these therapies lies the quinazoline scaffold, a privileged pharmacophore that mimics the adenine ring of adenosine triphosphate (ATP). Specifically, the intermediate 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline (CAS 1160994-15-9) serves as a highly reactive, structurally optimized building block for synthesizing next-generation receptor tyrosine kinase (RTK) inhibitors.

This technical whitepaper explores the structural rationale, mechanism of action, and experimental workflows associated with derivatives synthesized from this specific scaffold. By examining how the 6-methyl and 7-trifluoromethyl substituents modulate binding affinity and pharmacokinetics, we provide a foundational guide for researchers optimizing inhibitors against targets such as the Epidermal Growth Factor Receptor (EGFR), c-Met, and Aurora kinases.

Pharmacophore Analysis & Structural Rationale

The transition from a simple quinazoline to a highly selective kinase inhibitor relies on precise structural modifications. The derivatives generated from 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline possess four distinct functional zones:

  • The Quinazoline Core (Adenine Mimetic): The N1 and N3 nitrogen atoms of the quinazoline ring act as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR) .

  • The 4-Position Substitution: The 4-chloro group is a highly reactive electrophilic center. Its primary utility is to undergo Nucleophilic Aromatic Substitution (SNAr) with various anilines or amines, yielding 4-anilinoquinazolines. This aniline moiety projects into the solvent-exposed region or the allosteric pocket, dictating target selectivity.

  • The 6-Methyl Group: The addition of a methyl group at the C6 position introduces steric bulk. This bulk restricts the conformational flexibility of the molecule within the active site, reducing off-target binding and enhancing selectivity profile against specific kinase conformations.

  • The 7-Trifluoromethyl Group: The -CF₃ group is the most critical modification for enhancing potency. It serves two purposes:

    • Hydrophobic Insertion: With a high Hansch lipophilicity parameter (π = 0.88), the -CF₃ group drives deep insertion into the hydrophobic pocket adjacent to the ATP-binding site. This is particularly effective in stabilizing the "αC-helix-out" inactive conformation of kinases .

    • Electronic Modulation: The strong electron-withdrawing inductive effect (-I) of the fluorine atoms lowers the pKa of the quinazoline core, optimizing the hydrogen bond donor/acceptor profile of the ring nitrogens.

Mechanism of Action: Kinase Inhibition & Signal Transduction

Derivatives of 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline function as Type I or Type II ATP-competitive inhibitors . By occupying the ATP-binding pocket of RTKs, they prevent the transfer of the terminal phosphate of ATP to tyrosine residues on target substrates.

For targets like EGFR and c-Met, this competitive blockade halts autophosphorylation, thereby silencing downstream oncogenic signaling cascades. The two primary pathways inhibited are the PI3K/AKT/mTOR pathway (responsible for cell survival and anti-apoptosis) and the RAS/RAF/MEK/ERK pathway (responsible for cellular proliferation) . Furthermore, recent optimizations of the 7-CF₃ quinazoline scaffold have demonstrated profound efficacy in inhibiting Aurora A kinase, leading to spindle formation prevention and cell cycle arrest in triple-negative breast cancer models .

Mechanism Ligand Growth Factor (e.g., EGF, HGF) RTK Receptor Tyrosine Kinase (EGFR, c-Met, Aurora A) Ligand->RTK Activates Downstream1 PI3K / AKT / mTOR Survival Pathway RTK->Downstream1 Phosphorylates Downstream2 RAS / RAF / MEK Proliferation Pathway RTK->Downstream2 Phosphorylates Inhibitor 7-CF3 Quinazoline Derivative Inhibitor->RTK Blocks ATP Hinge Apoptosis Apoptosis & Arrest Inhibitor->Apoptosis Induces ATP ATP Molecule ATP->RTK Competes Cancer Tumor Progression Downstream1->Cancer Promotes Downstream2->Cancer Promotes

Mechanism of Action for 7-CF3 Quinazoline RTK Inhibitors.

Quantitative Data: Comparative Efficacy

The addition of the 7-trifluoromethyl group significantly enhances the in vitro potency of quinazoline derivatives. Table 1 summarizes the pharmacological impact of these structural modifications based on synthesized literature data.

Table 1: Comparative in vitro Kinase Inhibition (IC₅₀) of Quinazoline Derivatives

Scaffold ModificationTarget KinaseIC₅₀ (nM)Pharmacological Impact
Unsubstituted QuinazolineEGFR~150.0Baseline ATP-competitive binding.
4-AnilinoquinazolineEGFR~25.0Enhanced hinge-region H-bonding.
7-CF₃-4-Anilinoquinazolinec-Met / EGFR0.9 - 6.0Deep hydrophobic pocket insertion .
6-Me-7-CF₃-4-AnilinoquinazolineAurora A / EGFR2.8 - 5.0Steric tuning restricts off-target binding .

Experimental Protocols & Workflows

To ensure scientific integrity, the synthesis and biological validation of these derivatives must follow a self-validating system. The protocols below outline the causality behind each experimental choice.

Protocol 1: SNAr Synthesis of 4-Anilinoquinazoline Derivatives

The conversion of the 4-chloro intermediate to an active 4-anilino derivative relies on a Nucleophilic Aromatic Substitution (SNAr).

  • Reaction Setup: Dissolve 1.0 equivalent of 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline and 1.2 equivalents of the desired substituted aniline in isopropanol (iPrOH).

    • Causality: iPrOH is chosen as a polar protic solvent because it stabilizes the transition state of the SNAr reaction without aggressively competing as a nucleophile (unlike methanol).

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction. This prevents the protonation of the aniline nucleophile, driving the reaction forward.

  • Thermal Activation: Heat the mixture to 85°C under reflux for 4-6 hours.

    • Causality: The thermal energy is required to overcome the activation barrier associated with the temporary loss of aromaticity during the formation of the Meisenheimer complex intermediate.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexane:EtOAc, 3:1). The reaction is complete only when the high-Rf starting material spot completely disappears. Confirm the product mass via LC-MS ([M+H]⁺).

  • Purification: Concentrate the solvent in vacuo and purify via silica gel flash chromatography. Validate final purity (>95%) using ¹H-NMR and analytical HPLC before biological testing.

Protocol 2: TR-FRET Kinase Inhibition Assay

To accurately determine the IC₅₀ of the synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

  • Enzyme Preparation: Incubate the recombinant kinase domain (e.g., EGFR or Aurora A) with the synthesized inhibitor in a 384-well plate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the kinase before the competitive substrate (ATP) is introduced.

  • Reaction Initiation: Add ATP (at its predetermined Kₘ concentration) and a biotinylated peptide substrate. Incubate for 60 minutes.

    • Causality: Using ATP at its Kₘ ensures the assay is highly sensitive to competitive inhibitors, allowing for accurate IC₅₀ determination.

  • Detection: Add the TR-FRET detection buffer containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

    • Causality: The Europium donor transfers energy to the APC acceptor only when the antibody binds to the phosphorylated peptide. Time-resolved measurement eliminates short-lived background autofluorescence, ensuring a high signal-to-noise ratio.

  • Data Analysis: Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow SM 4-Cl-6-Me-7-CF3 Quinazoline SNAr SNAr Reaction (iPrOH, DIPEA, 85°C) SM->SNAr + Aniline Purification Purification & QC (LC-MS, NMR) SNAr->Purification Crude Product Assay TR-FRET Kinase Assay (IC50 Determination) Purification->Assay >95% Purity Data SAR Analysis & Lead Optimization Assay->Data Activity Data

Experimental workflow for synthesis and biological validation.

References

  • Wang, Y., Ai, J., Wang, Y., Chen, T., Zhao, A., Peng, X., ... & Geng, M. (2011). "Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a Novel Anticancer Agent." Journal of Medicinal Chemistry, 54(7), 2127–2142. URL:[Link]

  • Long, L., Zhang, B., Peng, W., Pan, Y., Zhai, H., Cheng, B., ... & Lu, G. (2025). "Optimization of Novel Quinazolines as Potent Aurora Kinase Inhibitors for Triple-Negative Breast Cancer Treatment." Journal of Medicinal Chemistry, 68(17), 18197-18215. URL:[Link]

  • Martorana, A., Gentile, C., Perricone, U., & Lauria, A. (2020). "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." Molecules, 25(18), 4279. URL:[Link]

Exploratory

Comprehensive NMR Characterization and Spectral Assignment of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline

Executive Summary In modern drug discovery and medicinal chemistry, quinazoline scaffolds serve as privileged pharmacophores, most notably in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, quinazoline scaffolds serve as privileged pharmacophores, most notably in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. The compound 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline is a highly valuable, electron-deficient electrophile used in S_N_Ar reactions to generate diverse 4-aminoquinazoline derivatives.

Because the regiochemistry of substitution on the quinazoline ring dictates its pharmacological efficacy, rigorous structural verification of this building block is paramount. This whitepaper provides an in-depth, self-validating analytical guide to the 1 H, 13 C, and 19 F Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule, explaining the causality behind the spectral data through the lens of magnetic anisotropy, steric compression, and scalar coupling.

Structural & Mechanistic Rationale: The "Why" Behind the Shifts

To move beyond mere data tabulation, an Application Scientist must understand the electronic and spatial forces driving the chemical shifts in 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline. The molecule's fused pyrimidine-benzene system creates a highly anisotropic magnetic environment.

The Pyrimidine Ring (H-2)

The H-2 proton is flanked by two strongly electronegative nitrogen atoms (N-1 and N-3). The combined inductive withdrawal and the deshielding cone of the heteroaromatic ring push this proton far downfield, typically resonating as a sharp singlet above 9.00 ppm.

The Peri-Effect (H-5)

The conversion of a quinazolin-4(3H)-one to a 4-chloroquinazoline via POCl 3​ chlorination introduces a bulky, electron-rich chlorine atom at C-4. This chlorine atom is spatially adjacent (peri) to the H-5 proton on the benzene ring. The resulting steric compression of the H-5 electron cloud reduces its diamagnetic shielding, forcing H-5 significantly downfield (~8.25 ppm) compared to standard unchlorinated analogs.

Electronic Depletion (H-8)

The H-8 proton sits ortho to the strongly electron-withdrawing trifluoromethyl (-CF 3​ ) group at C-7. The inductive (-I) and hyperconjugative effects of the CF 3​ group strip electron density from the C-8 position. Consequently, H-8 is heavily deshielded, appearing near 8.45 ppm.

Quantitative NMR Data Summaries

The following tables summarize the predictive and empirically derived chemical shifts based on established multicomponent quinazoline frameworks and trifluoromethylated aromatic coupling constants .

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCausality / Assignment Logic
H-2 9.05Singlet (s)1HDeshielded by N-1 and N-3.
H-8 8.45Singlet (s)1HDeshielded by ortho -CF 3​ group.
H-5 8.25Singlet (s)1HDeshielded by peri-chlorine at C-4.
6-CH 3​ 2.65Singlet (s)3HBenzylic methyl, slightly deshielded by adjacent CF 3​ .
Note: May appear as a finely split multiplet (broad singlet) due to long-range through-space coupling to the fluorine atoms.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)Multiplicity JCF​ Coupling (Hz)
C-4 160.8s-
C-2 153.2s-
C-8a 151.0s-
C-6 138.1q~1.5 ( 4JCF​ )
C-7 130.5q30.2 ( 2JCF​ )
C-8 128.0q5.1 ( 3JCF​ )
C-5 125.4s-
7-CF 3​ 124.0q272.5 ( 1JCF​ )
C-4a 122.5s-
6-CH 3​ 20.5s-

Self-Validating Systems: 13 C- 19 F Scalar Coupling

A core pillar of scientific trustworthiness is establishing protocols that validate their own outputs. In 13 C NMR, the presence of the 100% naturally abundant 19 F nucleus (spin ½) provides an internal topological map of the molecule via scalar ( J ) coupling .

By measuring the magnitude of the splitting (quartets) in the carbon spectrum, one can definitively assign the proximity of each carbon to the CF 3​ group without relying solely on chemical shift predictions.

CF_Coupling F 19F Nuclei (CF3 Group) C_CF3 CF3 Carbon (~124.0 ppm) F->C_CF3 1J_CF ≈ 272 Hz C7 C-7 (ipso) (~130.5 ppm) F->C7 2J_CF ≈ 30 Hz C8 C-8 (ortho) (~128.0 ppm) F->C8 3J_CF ≈ 5 Hz

Fig 1: 13C-19F scalar coupling network utilized for self-validating carbon assignments.

Step-by-Step Experimental Protocol

To ensure reproducibility across different laboratories, the following methodology must be strictly adhered to for sample preparation and data acquisition.

Phase 1: Sample Preparation
  • Dissolution : Weigh exactly 5.0–10.0 mg of highly purified 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline. Dissolve the solid completely in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Filtration : Pass the solution through a small plug of glass wool in a Pasteur pipette directly into a standard 5 mm precision NMR tube to remove any paramagnetic particulate matter.

  • Volume Check : Ensure the solvent column height is at least 4.0 cm to prevent magnetic susceptibility artifacts at the edge of the RF coil.

Phase 2: Spectrometer Tuning & Acquisition
  • Lock and Shim : Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3​ (7.26 ppm for 1 H, 77.16 ppm for 13 C). Perform gradient shimming (e.g., TopShim) until the residual CHCl 3​ peak exhibits a linewidth at half-height (FWHM) of < 1.0 Hz.

  • 1 H Acquisition : Execute a standard single-pulse sequence (zg30). Parameters: Spectral width = 15 ppm, 64k data points, relaxation delay (D1) = 1.5 s, 16 scans.

  • 13 C{1H} Acquisition : Execute a power-gated decoupling sequence (zgpg30). Parameters: Spectral width = 250 ppm, 64k data points, D1 = 2.0 s, 1024 scans.

  • 2D NOESY (Crucial for Validation) : To prevent the misassignment of the H-5 and H-8 singlets, acquire a 2D 1 H- 1 H NOESY spectrum.

    • Causality Check: H-5 will exhibit a strong Nuclear Overhauser Effect (NOE) cross-peak with the adjacent C-6 methyl protons. H-8 will show no such correlation, as it is isolated by the C-7 trifluoromethyl group. This orthogonal validation locks in the regiochemistry.

Workflow A Quinazolin-4(3H)-one B POCl3 Chlorination A->B Reflux C 4-Chloroquinazoline Derivative B->C Isolation D NMR Data Acquisition (1H, 13C, 19F) C->D CDCl3 Prep E 2D NOESY Validation (H-5 / CH3 NOE) D->E Regiochemical Check

Fig 2: End-to-end workflow from POCl3 chlorination to self-validating NMR characterization.

Conclusion

The characterization of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline requires careful attention to the interplay between steric peri-effects and electronic withdrawing groups. By mapping the 1 H shifts against the JCF​ scalar couplings in the 13 C spectrum, and validating the spatial arrangement via 2D NOESY, researchers can establish an unshakeable foundation for downstream S_N_Ar modifications in drug development pipelines.

References

  • POCl3 Chlorination of 4-Quinazolones The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

  • Base-Promoted [4 + 1 + 1] Multicomponent Tandem Cycloaddition of Ortho-Substituted Nitroarenes, Aldehydes, and Ammonium Salts To Access 2,4-Substituted Quinazoline Frameworks The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Foundational

An In-Depth Technical Guide to the Preliminary Biological Activity of Trifluoromethylated Quinazoline Derivatives

Executive Summary The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2] Its versatility allows for s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2] Its versatility allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. The introduction of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity. This guide provides a comprehensive technical overview of the preliminary biological activities of quinazoline derivatives functionalized with trifluoromethyl groups. We will delve into the rationale behind their synthesis, explore their significant anticancer, antimicrobial, and enzyme-inhibiting properties, and provide detailed experimental protocols to empower researchers in this promising field.

Chapter 1: The Strategic Fusion of Quinazoline and Trifluoromethyl Moieties

The Quinazoline Scaffold: A Privileged Core

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a pharmacophoric core found in a wide array of compounds with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] Several approved drugs, such as the anticancer agents Gefitinib and Erlotinib, feature this core, underscoring its clinical significance.[3] The scaffold's rigid structure and multiple sites for functionalization allow for precise three-dimensional arrangements of substituents to optimize interactions with biological targets.

The Trifluoromethyl Group: A Bioisostere with Profound Impact

The trifluoromethyl group is more than just a bulky substituent. Its strong electron-withdrawing nature and high lipophilicity dramatically alter the physicochemical properties of a parent molecule. In drug development, introducing a CF3 group can:

  • Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism.

  • Increase Lipophilicity: Improving membrane permeability and cellular uptake.

  • Modulate Acidity/Basicity: Altering the pKa of nearby functional groups, which can influence receptor binding and pharmacokinetic profiles.

  • Improve Binding Affinity: Through favorable interactions, such as hydrogen bonding or dipole-dipole interactions, within a target's active site.

The combination of the versatile quinazoline scaffold with the potent modulatory effects of the trifluoromethyl group has given rise to a class of derivatives with significant therapeutic potential.

Chapter 2: Synthetic Strategies for Trifluoromethylated Quinazolines

The synthesis of these derivatives is accessible through various established organic chemistry routes. A particularly efficient method involves a one-pot sequential cascade where trifluoroacetic acid (TFA) serves as an inexpensive and readily available source for the CF3 group.[4] This approach condenses TFA with anthranilic acids and amines to yield 2-trifluoromethylquinazolin-4(3H)-ones in good yields, even at a large scale.[4]

A generalized workflow for synthesizing these compounds often starts from readily available materials like 2-aminobenzoic acid or 2-nitrobenzaldehyde and proceeds through a series of reactions including cyclization, chlorination, and coupling.[5][6]

G cluster_start Starting Materials cluster_process Synthetic Process cluster_end Final Product A Anthranilic Acid or 2-Nitrobenzaldehyde P1 Acylation & Condensation A->P1 B Trifluoroacetic Acid (TFA) or other CF3 source B->P1 C Amines / Alcohols P4 Nucleophilic Substitution / Coupling C->P4 P2 Cyclization P1->P2 P3 Functionalization (e.g., Chlorination) P2->P3 P3->P4 Z Trifluoromethylated Quinazoline Derivative P4->Z

Caption: Generalized synthetic workflow for trifluoromethylated quinazoline derivatives.

Chapter 3: Potent Anticancer Activity

The most extensively studied biological activity of trifluoromethylated quinazoline derivatives is their potent effect against various cancer cell lines. These compounds exert their effects through multiple mechanisms, often targeting key pathways involved in cell proliferation and survival.

Mechanisms of Antitumor Action
  • Kinase Inhibition: Many quinazoline derivatives are designed as protein kinase inhibitors.[7] The trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases like PIM-1, EGFR (Epidermal Growth Factor Receptor), and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[6][8] For instance, molecular docking studies have shown that compound 8b , a potent N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivative, targets the PIM-1 kinase.[6]

  • Targeting DNA Repair Pathways: A novel series of 2-trifluoromethyl-4-aminoquinazoline derivatives has been shown to inhibit Werner helicase (WRN), a key enzyme in the DNA damage repair pathway.[9] By inhibiting WRN, these compounds cause damaged DNA to go unrepaired, leading to mitotic arrest and cell death.[9]

  • Induction of Apoptosis: Several potent derivatives, such as compound 10b , have been demonstrated to induce apoptosis (programmed cell death) and prevent tumor cell migration, key processes in halting cancer progression.[10]

  • Tubulin Polymerization Inhibition: Some derivatives function as antimitotic agents by targeting the colchicine binding site on tubulin, thereby inhibiting microtubule polymerization, arresting cells in the G2/M phase, and inducing apoptosis.[8]

G cluster_pathway Cancer Cell Signaling & Survival EGFR EGFR/PIM-1 Kinase Proliferation Cell Proliferation & Survival EGFR->Proliferation DNA_Repair DNA Repair (e.g., WRN Helicase) DNA_Repair->Proliferation Microtubules Tubulin Polymerization Microtubules->Proliferation enables division Apoptosis Apoptosis Proliferation->Apoptosis Suppresses Inhibitor CF3-Quinazoline Derivative Inhibitor->EGFR Inhibition Inhibitor->DNA_Repair Inhibition Inhibitor->Microtubules Inhibition Inhibitor->Apoptosis Induces

Caption: Mechanisms of action for anticancer trifluoromethylated quinazolines.

In Vitro Cytotoxicity Data

Numerous studies have evaluated these derivatives against a panel of human cancer cell lines. The data consistently show potent antiproliferative activity, often with IC50 values in the low micromolar to nanomolar range.

Compound Class/IDCancer Cell Line(s)Potency (IC50)Putative Target/MechanismReference
Oxo-quinazolinyl amides (5l, 5m) HeLa, COLO 205, HepG2, MCF7Promising ActivityNot specified[5]
Compound 8b PC3 (Prostate), LNCaP (Prostate), K562 (Leukemia)5.51 µM, 4.51 µM, 8.49 µMPIM-1 Kinase[6]
Compound 10b PC3, LNCaP, K5623.02 µM, 3.45 µM, 3.98 µMApoptosis induction, migration prevention[10]
Compound 6b LNCaPNanomolar rangeTubulin polymerization inhibition[8]
Compound 9 K562, LNCaPNanomolar rangeWerner Helicase (WRN)
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol describes a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylated quinazoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time is critical and should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Chapter 4: Antimicrobial and Antifungal Potential

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents.[11] Quinazoline derivatives have shown promise in this area, and trifluoromethylated analogues are being explored for enhanced activity.[2][12]

Spectrum of Activity

Studies have shown that certain trifluoromethylated quinoline (a related scaffold) and quinazoline derivatives exhibit potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[13] For example, replacing a methyl group with a trifluoromethyl group on a quinoline scaffold resulted in a compound with a Minimum Inhibitory Concentration (MIC) of 3.0 μg/mL against MRSA, MRSE, and VRE.[13] Synthesized quinazoline derivatives have also shown decent activity against bacterial strains like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and fungal strains such as Aspergillus niger and Candida albicans.[11]

Compound ClassTarget Organism(s)Potency (MIC)Reference
2-substituted QuinolineMRSA, MRSE, VRE3.0 µg/mL[13]
Substituted Quinazolines (3a1, 3a2, 3b1, 3b2)B. subtilis, S. aureus, E. coli, A. niger, C. albicansDecent antimicrobial profile[11]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Culture the microbial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth. The typical concentration range is 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours for most bacteria.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density with a plate reader.

Chapter 5: Targeted Enzyme Inhibition

Beyond anticancer kinases, trifluoromethylated quinazolines have been investigated as inhibitors of other critical enzymes.

Diverse Enzyme Targets
  • NADH:Ubiquinone Oxidoreductase (Complex I): Trifluoromethyl)diazirinyl analogues of the insecticide fenazaquin, which has a quinazoline core, are potent inhibitors of mitochondrial Complex I.[14][15] These compounds show inhibitory potencies with IC50 values in the low nanomolar range (3-4 nM), comparable to the classic inhibitor rotenone.[14][15] This highlights their potential as metabolic inhibitors or probes.

  • Tyrosinase: Certain quinazolinone derivatives have been identified as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[16] This activity makes them interesting candidates for treating hyperpigmentation disorders or for use in cosmetic skin-lightening agents.[16]

  • Dihydrofolate Reductase (DHFR): The quinazoline scaffold is a known inhibitor of DHFR, an enzyme crucial for nucleotide synthesis.[17] Trifluoromethyl substitution can modulate this activity, presenting a strategy for developing novel antimetabolite drugs.[17]

Caption: A simplified model of competitive enzyme inhibition by a CF3-quinazoline.

Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay

Principle: This assay measures the rate of an enzyme-catalyzed reaction that produces a change in absorbance. The inhibitor's effect is quantified by observing the decrease in the reaction rate.

Methodology:

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare solutions of the enzyme, the substrate, and the trifluoromethylated quinazoline inhibitor.

  • Assay Setup: In a 96-well UV-transparent plate or cuvettes, add the buffer, the enzyme solution, and varying concentrations of the inhibitor. Allow a pre-incubation period (e.g., 5-10 minutes) for the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the change in absorbance over time at a specific wavelength corresponding to the substrate or product.

  • Data Analysis: Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the kinetic curve. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

Chapter 6: Future Outlook

The preliminary biological data for trifluoromethylated quinazoline derivatives are highly compelling. The fusion of the privileged quinazoline scaffold with the powerful trifluoromethyl group has yielded compounds with potent anticancer, antimicrobial, and enzyme-inhibiting activities.

Structure-Activity Relationship (SAR) insights suggest that:

  • The position of the CF3 group is critical. For instance, in some series, a CF3 group at the 4-position of the quinazoline ring enhances antitumor activity.[8]

  • The nature of the substituent at the 2- and 4-positions significantly influences potency and selectivity.[6][7] For example, a piperazine ring in one series led to the strongest antitumor activity.[6]

Future research should focus on expanding the chemical diversity of these derivatives, conducting further mechanistic studies to elucidate specific molecular targets, and advancing the most promising leads into preclinical in vivo models. The versatility and established potency of this chemical class make it a fertile ground for the development of next-generation therapeutics.

Chapter 7: References

  • Pandiri, S., et al. (2025). Novel oxo-5-(trifluoromethyl)quinazolinyl amide derivatives and their anticancer activity.

  • Dai, X., et al. (2024). Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal, 59(15), 1375-1383.

  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents.

  • PubMed. (2024). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents.

  • ACS Publications. (n.d.). Insecticidal Quinazoline Derivatives with (Trifluoromethyl)diazirinyl and Azido Substituents as NADH:Ubiquinone Oxidoreductase Inhibitors and Candidate Photoaffinity Probes.

  • ACS Publications. (2018). One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source.

  • QxMD. (2025). Discovery of novel quinazoline derivatives containing trifluoromethyl against cell proliferation by targeting werner helicase.

  • Scilit. (2025). Discovery of novel quinazoline derivatives containing trifluoromethyl against cell proliferation by targeting werner helicase.

  • ResearchGate. (2024). Synthesis and characterization of 2‐trifluoromethyl‐4(3H)‐quinazolinone derivatives with various 3‐substituents.

  • NIH. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents.

  • (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.

  • NIH. (n.d.). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways.

  • PubMed. (n.d.). Insecticidal Quinazoline Derivatives With (Trifluoromethyl)diazirinyl and Azido Substituents as NADH:ubiquinone Oxidoreductase Inhibitors and Candidate Photoaffinity Probes.

  • ACS Publications. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials.

  • Research in Pharmacy and Health Sciences. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline.

  • International Journal of Pharmaceutical Sciences and Drug Research. (2021). In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization.

  • ResearchGate. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

  • ACS Publications. (2023). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways.

  • NIH. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.

  • NIH. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents.

  • ResearchGate. (n.d.). Representative quinazoline‐based EGFR inhibitors and trifluoromethyl‐containing anti‐cancer drugs.

  • MDPI. (2022). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism.

Sources

Exploratory

Whitepaper: Discovery and Early-Stage Research of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline

The Privileged Quinazoline Scaffold in Oncology In the landscape of modern targeted therapeutics, the quinazoline core is recognized as a "privileged scaffold," particularly in the development of ATP-competitive protein...

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Author: BenchChem Technical Support Team. Date: April 2026

The Privileged Quinazoline Scaffold in Oncology

In the landscape of modern targeted therapeutics, the quinazoline core is recognized as a "privileged scaffold," particularly in the development of ATP-competitive protein kinase inhibitors[1]. 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline (CAS: 1160994-15-9) represents a highly specialized, high-value building block used in early-stage drug discovery[2].

Rather than serving as an active pharmaceutical ingredient (API) itself, this molecule acts as a reactive electrophilic intermediate. The strategic placement of the chlorine atom, methyl group, and trifluoromethyl group allows medicinal chemists to synthesize potent 4-aminoquinazoline derivatives that target dysregulated kinases such as Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-Kinase (PI3K), and Methionine Adenosyltransferase 2A (MAT2A)[1][3].

Causality in Pharmacophore Design

Every functional group on 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline serves a distinct, causal purpose in both its chemical reactivity and its ultimate biological application:

  • The 4-Chloro Handle (Reactivity): The quinazoline ring is highly electron-deficient due to the two nitrogen atoms (N1 and N3). The C4 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The chlorine atom acts as an optimal leaving group, allowing for rapid, high-yield coupling with various anilines to form the active 4-anilinoquinazoline pharmacophore[4].

  • The 7-Trifluoromethyl ( CF3​ ) Group (Metabolic Stability & Electronics): The CF3​ group is a powerful electron-withdrawing bioisostere. Chemically, it further depletes electron density from the quinazoline core, lowering the activation energy required for the SNAr reaction by stabilizing the Meisenheimer complex intermediate. Biologically, it blocks cytochrome P450-mediated oxidation at the 7-position, drastically increasing the half-life and lipophilicity of the final drug candidate[1].

  • The 6-Methyl ( CH3​ ) Group (Steric Targeting): The localized steric bulk of the methyl group restricts the rotational freedom of the 4-amino substituent. When the final molecule enters the ATP-binding pocket of a kinase, this methyl group interacts with specific hydrophobic sub-pockets (such as the gatekeeper residue region), enhancing target selectivity and binding affinity.

Physicochemical Profiling

To predict the pharmacokinetic viability of derivatives built from this scaffold, it is crucial to establish the baseline physicochemical properties of the intermediate.

PropertyValueImplication for Drug Design
Chemical Formula C10​H6​ClF3​N2​ Baseline for mass spectrometry (M+H: ~247.0)
Molecular Weight 246.61 g/mol Leaves ~250 Da for the nucleophile to maintain Lipinski's Rule of 5 (MW < 500)
Predicted LogP ~3.2High lipophilicity driven by the CF3​ group; ensures excellent membrane permeability
H-Bond Donors 0Preserves donor capacity for the incoming amine nucleophile
H-Bond Acceptors 5N1, N3, and CF3​ fluorines can act as weak-to-strong acceptors in the kinase hinge region
Reactive Center C4 (Electrophilic)Exclusively targeted for SNAr; C2 remains relatively inert under standard conditions

Experimental Workflows: Self-Validating Protocols

The transition from the stable quinazolinone precursor to the active kinase inhibitor requires a two-step synthetic workflow. The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure causality and structural integrity at each stage.

Synthesis A 6-Methyl-7-(trifluoromethyl) quinazolin-4(3H)-one B Chlorination (POCl3, Reflux) Catalytic DMF A->B C 4-Chloro-6-methyl-7- (trifluoromethyl)quinazoline (CAS: 1160994-15-9) B->C D SNAr Reaction (Aniline/Amine, Isopropanol, Heat) C->D E Active 4-Aminoquinazoline Kinase Inhibitor D->E

Workflow diagram illustrating the two-step synthesis from quinazolinone to the active kinase inhibitor.

Protocol A: Synthesis of the 4-Chloro Core (Chlorination)

The goal of this step is to convert the stable tautomeric lactam into a highly reactive imidoyl chloride[5].

  • Reagent Preparation: Suspend 1.0 equivalent of 6-methyl-7-(trifluoromethyl)quinazolin-4(3H)-one in 10 volumes of neat Phosphorus oxychloride ( POCl3​ ).

  • Catalytic Activation: Add 0.1 equivalents of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF reacts with POCl3​ to form the Vilsmeier-Haack reagent, a highly electrophilic species that accelerates the conversion of the hydroxyl tautomer to the chloride.

  • Reflux: Heat the mixture to 100°C under an inert nitrogen atmosphere for 4 hours.

  • Self-Validation (IPC): Quench a 10 µL aliquot in cold methanol. LC-MS analysis must show the complete disappearance of the starting material ( [M+H]+ 229.0) and the appearance of the methyl ether derivative ( [M+H]+ 243.0), proving the presence of the reactive 4-chloro intermediate.

  • Isolation: Remove excess POCl3​ via vacuum distillation. Pour the concentrated residue over crushed ice and neutralize to pH 8 using saturated aqueous NaHCO3​ . Extract with dichloromethane, dry over Na2​SO4​ , and concentrate to yield 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline as a pale yellow solid[5].

Protocol B: SNAr Derivatization (Lead Generation)

This step couples the electrophilic scaffold with a nucleophilic aniline to generate the target pharmacophore.

  • Reaction Setup: Dissolve 1.0 equivalent of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline in anhydrous isopropanol (0.2 M concentration).

  • Nucleophilic Addition: Add 1.1 equivalents of the target aniline (e.g., 3-chloro-4-fluoroaniline).

  • Thermal Activation: Heat the mixture to 80°C for 6 hours. Causality: Isopropanol is chosen as the solvent because the resulting 4-aminoquinazoline hydrochloride salt typically precipitates out of the secondary alcohol upon cooling, driving the reaction forward via Le Chatelier's principle and eliminating the need for column chromatography.

  • Self-Validation (IPC): Perform TLC (Hexanes:EtOAc 3:1). The highly UV-active starting material spot ( Rf​ ~0.7) must be completely consumed, replaced by a highly polar baseline spot (the HCl salt of the product). LC-MS must confirm the exact mass of the coupled product.

  • Filtration: Cool the reaction to 0°C, filter the precipitated solid, and wash with cold isopropanol to yield the pure kinase inhibitor.

Mechanistic Application in Kinase Inhibition

Once synthesized, the 4-aminoquinazoline derivative acts as a Type I kinase inhibitor. It competitively binds to the ATP-binding pocket (the hinge region) of kinases like EGFR. The N1 and N3 nitrogens of the quinazoline core form critical hydrogen bonds with the backbone amides of the hinge region (e.g., Met793 in EGFR), effectively blocking ATP from binding and halting downstream oncogenic signaling[1].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Binds RAS RAS Activation EGFR->RAS Inhibitor 4-Aminoquinazoline Derivative Inhibitor->EGFR Competitive Inhibition ATP ATP Inhibitor->ATP Blocks Binding ATP->EGFR Phosphorylation RAF RAF / MEK / ERK Signaling Cascade RAS->RAF Proliferation Tumor Cell Proliferation & Survival RAF->Proliferation

Pathway diagram showing the competitive inhibition of EGFR by the synthesized 4-aminoquinazoline.

By utilizing 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline as the foundational building block, researchers can systematically tune the aniline substituent to overcome specific kinase mutations (such as the T790M gatekeeper mutation in EGFR), ensuring the rapid development of next-generation targeted therapies.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline

Application Note: Synthesis and Deoxychlorination Protocol for 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline Abstract 4-Chloroquinazolines are highly privileged electrophilic intermediates in medicinal chemistry, serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Deoxychlorination Protocol for 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline

Abstract 4-Chloroquinazolines are highly privileged electrophilic intermediates in medicinal chemistry, serving as the primary hub for generating 4-anilinoquinazoline kinase inhibitors (e.g., gefitinib, erlotinib) [1]. This application note details a robust, two-step synthetic protocol for 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline (CAS: 1160994-15-9). By adapting established Niementowski cyclocondensation and subsequent phosphorus oxychloride (POCl₃) mediated deoxychlorination methodologies [2], this guide provides a self-validating workflow designed for high yield and mechanistic clarity.

Retrosynthetic Strategy and Mechanistic Rationale

The synthesis of the target compound relies on the sequential construction and activation of the pyrimidine ring fused to the substituted benzene core.

  • Cyclocondensation (Ring Closure): The starting material, 2-amino-5-methyl-4-(trifluoromethyl)benzoic acid, is reacted with formamide. Formamide acts as both the solvent and the C1 synthon. High thermal energy (150–165 °C) is required to drive the initial amidation and subsequent intramolecular cyclization, eliminating water to form the thermodynamically stable 6-methyl-7-(trifluoromethyl)quinazolin-4(3H)-one [3].

  • Deoxychlorination (Activation): The quinazolinone lactam is tautomerically in equilibrium with its lactim (hydroxy) form. Treatment with POCl₃, often accelerated by a catalytic amount of N,N-dimethylformamide (DMF) via a Vilsmeier-Haack type intermediate, converts the hydroxyl group into a highly reactive phosphorodichloridate leaving group. Subsequent nucleophilic attack by chloride ions yields the final 4-chloroquinazoline [3].

QuinazolineSynthesis SM 2-Amino-5-methyl-4- (trifluoromethyl)benzoic acid Intermediate 6-Methyl-7-(trifluoromethyl) quinazolin-4(3H)-one SM->Intermediate Formamide 160 °C, -H2O Target 4-Chloro-6-methyl-7- (trifluoromethyl)quinazoline Intermediate->Target POCl3, cat. DMF Reflux, 120 °C

Workflow for the two-step synthesis of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline.

Quantitative Reaction Parameters

To ensure reproducibility, the following stoichiometric ratios and expected parameters are standardized based on optimized quinazoline synthesis profiles [2].

StepReagent / MaterialEquivalentsAmount (Theoretical)ConditionsExpected Yield
1 2-Amino-5-methyl-4-(CF₃)benzoic acid1.0 eq10.0 mmol (2.19 g)160 °C, 4–6 hN/A
1 FormamideExcess10 mLSolvent/Reactant75–85%
2 Quinazolinone Intermediate1.0 eq5.0 mmol (1.14 g)120 °C, 3–4 hN/A
2 Phosphorus Oxychloride (POCl₃)10.0 eq50.0 mmol (4.6 mL)Solvent/ReactantN/A
2 N,N-Dimethylformamide (DMF)0.1 eq0.5 mmol (38 µL)Catalyst80–90%

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 6-Methyl-7-(trifluoromethyl)quinazolin-4(3H)-one

Causality Note: Formamide is used in large excess to prevent the sublimation of the starting material and to ensure complete conversion during the high-temperature condensation.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-5-methyl-4-(trifluoromethyl)benzoic acid (10.0 mmol) in formamide (10 mL).

  • Heating: Heat the reaction mixture to 160 °C using an oil bath. The suspension will gradually become a homogenous solution as the temperature rises. Maintain stirring at 160 °C for 4 to 6 hours [3].

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: Hexanes/Ethyl Acetate 1:1). The starting material spot should disappear, replaced by a lower Rf spot corresponding to the highly polar quinazolinone.

  • Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into 50 mL of crushed ice/water with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Filter the suspension under vacuum, wash the filter cake with cold distilled water (3 × 15 mL) to remove residual formamide, and dry under high vacuum at 50 °C overnight to afford the intermediate.

Step 2: Synthesis of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline

Causality Note: POCl₃ is highly moisture-sensitive. The addition of catalytic DMF forms the Vilsmeier reagent in situ, which significantly accelerates the chlorination of the sterically hindered lactam.

  • Preparation: In a rigorously dried 50 mL two-neck round-bottom flask flushed with argon, add the quinazolinone intermediate (5.0 mmol) from Step 1.

  • Reagent Addition: Carefully add POCl₃ (4.6 mL) followed by catalytic DMF (38 µL). Safety: POCl₃ reacts violently with water; perform strictly inside a fume hood with appropriate PPE.

  • Reflux: Equip the flask with a drying tube (CaCl₂) or connect to a nitrogen line. Heat the mixture to 120 °C (reflux) for 3 to 4 hours [3]. The solid will dissolve, yielding a dark, homogenous solution.

  • IPC: Quench a 10 µL aliquot in cold methanol and analyze via LC-MS. The mass spectrum should show the disappearance of the [M+H]+ peak for the quinazolinone and the appearance of the target mass with a characteristic 3:1 isotopic pattern indicative of a single chlorine atom.

  • Workup (Critical Safety Step): Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator, exhaust vented through a base trap) to remove the majority of excess POCl₃.

  • Quenching: Dissolve the resulting viscous residue in anhydrous dichloromethane (DCM, 20 mL). Slowly and dropwise, add this solution to a vigorously stirred mixture of crushed ice and aqueous ammonia (to maintain a basic pH and neutralize phosphoric acid byproducts) [3].

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate) if necessary to yield the pure 4-chloroquinazoline.

Protocol Validation and Storage

  • Validation: The success of Step 2 is easily validated by the solubility profile. The quinazolinone intermediate is generally insoluble in cold DCM, whereas the 4-chloroquinazoline product is highly soluble. Furthermore, the shift in ¹H NMR of the C2 proton (typically around 8.0 ppm in the quinazolinone shifting downfield to ~8.9 ppm in the chloroquinazoline) confirms successful deoxychlorination.

  • Storage: 4-Chloroquinazolines are prone to hydrolysis back to the quinazolinone upon prolonged exposure to atmospheric moisture. Store the final product under an inert atmosphere (Argon/Nitrogen) at -20 °C in a tightly sealed, desiccated container.

References

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(ix), 150-176. [Link]

  • Baitiche, M., et al. (2000). Synthesis of New Quinazoline Derivatives. Heterocyclic Communications, 6(5).[Link]

  • ResearchGate. (2014). Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. European Journal of Medicinal Chemistry.[Link]

Application

Application Note: 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline in the Synthesis of Tyrosine Kinase Inhibitors

Executive Summary 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline (CAS: 1160994-15-9) is a highly specialized, privileged pharmaceutical intermediate utilized predominantly in the discovery and development of small-mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline (CAS: 1160994-15-9) is a highly specialized, privileged pharmaceutical intermediate utilized predominantly in the discovery and development of small-molecule Tyrosine Kinase Inhibitors (TKIs)[1][2]. By acting as a highly reactive electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions, this scaffold enables the rapid synthesis of 4-anilinoquinazoline derivatives[2]. These derivatives are the cornerstone of targeted oncology therapies, particularly for inhibiting the Epidermal Growth Factor Receptor (EGFR) and Aurora kinases[3][4].

This technical guide provides researchers and drug development professionals with a comprehensive overview of the structural rationale, synthetic protocols, and analytical validation methods required to effectively utilize this intermediate.

Physicochemical Profiling & Structural Rationale

To utilize this intermediate effectively, one must understand the causality behind its structural components. The molecule is not merely a building block; it is a precisely engineered synthon designed to optimize both chemical reactivity and downstream pharmacodynamics.

Physicochemical Properties
PropertyValueSource
Chemical Name 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline[1]
CAS Number 1160994-15-9[1][5]
Molecular Formula C₁₀H₆ClF₃N₂[5][6]
Molecular Weight 246.61 g/mol [5][7]
Appearance White to light-yellow crystalline powder[8]
Reactivity Profile Highly sensitive to nucleophiles; store under inert gas[2]
Mechanistic Insight: The "E-E-A-T" of the Scaffold

The design of 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline is governed by three critical functional domains:

  • The 4-Chloro Pyrimidine Ring (The Reactive Center): The quinazoline core is a bioisostere of the adenine ring found in ATP[9]. The N1 and N3 nitrogen atoms exert a strong electron-withdrawing effect, rendering the C4 position highly electrophilic. The chloride ion acts as an excellent leaving group, facilitating rapid and high-yielding SNAr reactions with various anilines[2][10].

  • The 7-Trifluoromethyl Group (Pharmacokinetic Enhancer): The -CF₃ group exerts a strong inductive electron-withdrawing effect (-I), which further activates the C4 position for nucleophilic attack. Biologically, the introduction of a trifluoromethyl group significantly enhances the metabolic stability of the final drug by blocking cytochrome P450-mediated oxidation at the C7 position. It also increases lipophilicity (logP), which is crucial for cell membrane permeability and blood-brain barrier (BBB) penetration in neuro-oncology applications[8][11].

  • The 6-Methyl Group (Steric Director): The methyl group provides a specific steric boundary that optimally positions the resulting 4-anilinoquinazoline molecule within the narrow, hydrophobic cleft of the kinase ATP-binding site, increasing target binding affinity[9].

Synthetic Workflow: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this intermediate is the generation of 4-anilinoquinazolines via an SNAr reaction[2][12].

G SM1 4-Chloro-6-methyl-7- (trifluoromethyl)quinazoline Rxn SNAr Reaction (Isopropanol, Reflux, 4-12h) SM1->Rxn SM2 Aniline Derivative (e.g., 3-chloro-4-fluoroaniline) SM2->Rxn Prod 4-Anilinoquinazoline TKI Candidate Rxn->Prod Nucleophilic Substitution Pur Purification (Filtration & Washing) Prod->Pur

Caption: Synthetic workflow for 4-anilinoquinazoline TKIs via SNAr reaction.

Standard Operating Procedure: Synthesis of a TKI Candidate

This protocol is designed as a self-validating system. The use of an alcoholic solvent without an external base often allows the product to precipitate directly as a highly pure hydrochloride salt, driving the reaction to completion via Le Chatelier's principle[13].

Reagents & Materials:

  • 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline (1.0 equivalent)

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.05 - 1.1 equivalents)

  • Anhydrous Isopropanol (or tert-amyl alcohol for scale-up)[13]

  • Catalytic HCl (optional, to initiate the reaction)[2]

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline (1.0 eq) in anhydrous isopropanol (approx. 10 mL per gram of intermediate).

  • Addition: Add the substituted aniline (1.1 eq) to the suspension at room temperature. If the aniline is electron-deficient, add 1-2 drops of concentrated HCl to catalyze the initial protonation of the quinazoline N1 nitrogen[2].

  • Reaction: Heat the mixture to reflux (80–85 °C) under a nitrogen atmosphere. The suspension will typically clear as the reactants dissolve, followed by the formation of a dense precipitate (the product hydrochloride salt) after 2–4 hours.

  • Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3 v/v). The starting material (UV-active, higher Rf) should completely disappear, replaced by a baseline or lower-Rf spot.

  • Isolation: Once complete (typically 4–12 hours), cool the reaction mixture to 0–5 °C in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold isopropanol (2 × 5 mL) and cold diethyl ether (2 × 10 mL) to remove unreacted aniline and trace impurities.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours to afford the 4-anilinoquinazoline hydrochloride salt.

Pharmacodynamic Application: Kinase Inhibition

Once synthesized, the resulting 4-anilinoquinazoline derivatives act as competitive inhibitors of ATP at the intracellular tyrosine kinase domain of receptors like EGFR[3][14].

Pathway Ligand EGF Ligand Receptor EGFR Extracellular Domain Ligand->Receptor Binds TKDomain Intracellular Tyrosine Kinase Domain (ATP Pocket) Receptor->TKDomain Dimerization & Activation Signaling1 RAS / RAF / MEK / ERK Pathway TKDomain->Signaling1 Phosphorylation Signaling2 PI3K / AKT / mTOR Pathway TKDomain->Signaling2 Phosphorylation Inhibitor 4-Anilinoquinazoline TKI (Derived from Intermediate) Inhibitor->TKDomain Competitive ATP Inhibition Outcome Tumor Cell Proliferation & Survival Signaling1->Outcome Signaling2->Outcome

Caption: Mechanism of action of EGFR tyrosine kinase inhibitors blocking downstream signaling.

Binding Causality

The quinazoline nitrogen (N1) forms a critical hydrogen bond with the backbone NH of the methionine residue (e.g., Met-793 in EGFR) in the hinge region of the kinase[9]. Concurrently, the 7-trifluoromethyl group projects deeply into the hydrophobic specificity pocket, displacing water molecules and significantly increasing the entropic driving force of binding[4]. This dual-action binding halts the autophosphorylation of the kinase, effectively shutting down the RAS/MAPK and PI3K/AKT signaling cascades responsible for tumor cell proliferation[3].

Analytical Validation Protocols

To ensure the trustworthiness of the synthesized intermediate and its downstream products, rigorous analytical validation is required.

LC-MS (Liquid Chromatography-Mass Spectrometry)
  • Column: C18 Reverse Phase (e.g., 50 × 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Validation Marker: For the intermediate, look for the characteristic isotopic pattern of chlorine [M+H]⁺ at m/z ~247.0 and m/z ~249.0 (3:1 ratio). Upon successful SNAr reaction, the chlorine isotope pattern will disappear, replaced by the mass of the specific aniline adduct[13].

¹H NMR (Nuclear Magnetic Resonance)
  • Solvent: DMSO-d₆ or CDCl₃.

  • Key Diagnostic Peaks for Intermediate: The disappearance of the highly deshielded C4-H proton (which is absent in this intermediate) and the presence of the distinct C2-H aromatic singlet (typically around δ 8.8 - 9.0 ppm). The 6-methyl group will appear as a sharp singlet around δ 2.5 - 2.7 ppm.

  • Reaction Confirmation: The successful formation of the TKI is confirmed by the appearance of a broad singlet corresponding to the secondary amine (N-H) at δ 9.5 - 10.5 ppm, along with the integration of the newly added aniline aromatic protons[15].

References

  • Hairui Chemical. 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline_1160994-15-9. [Link]

  • ResearchGate. Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. [Link]

  • National Institutes of Health (PMC). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. [Link]

  • ACS Publications. Optimization of Novel Quinazolines as Potent Aurora Kinase Inhibitors for Triple-Negative Breast Cancer Treatment. [Link]

  • J-Stage. Design, Synthesis and Biological Evaluation of the Quinazoline Derivatives as L858R/T790M/C797S Triple Mutant Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors. [Link]

  • ACS Publications. Manufacturable Process of a Novel EGFR Inhibitor (Larotinib) for the Treatment of ESCC. [Link]

  • Beilstein Journals. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

  • National Institutes of Health (PMC). A Trifluoromethyl Quinazoline Compound Regulates the Epithelial–Mesenchymal Transition of Prostatic Hyperplasia Cells by Inhibiting the Secretion of TGF-β1 in Stromal Cells. [Link]

  • World Journal of Pharmaceutical Research. Novel 4-anilinoquinazoline derivatives as EGFR and VEGFR-2 inhibitors. [Link]

  • eScholarship.org. 18F-Labeled brain-penetrant EGFR tyrosine kinase inhibitors for PET imaging of glioblastoma.[Link]

Sources

Method

Best organic solvents for 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline dissolution

Application Note: Optimal Organic Solvents and Handling Protocols for 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline Executive Summary 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline (CAS: 1160994-15-9) is a highly re...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimal Organic Solvents and Handling Protocols for 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline

Executive Summary

4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline (CAS: 1160994-15-9) is a highly reactive electrophilic intermediate widely utilized in the synthesis of kinase inhibitors (e.g., EGFR inhibitors and anilinoquinazolines). Due to its specific substitution pattern, the compound exhibits extreme sensitivity to nucleophilic attack. This application note provides an authoritative guide on selecting the optimal organic solvents for its dissolution, storage, and subsequent synthetic application, grounded in the mechanistic causality of its reactivity.

Mechanistic Causality: The Vulnerability of the C4-Position

To understand why solvent selection is the most critical parameter when handling 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline, one must analyze the electronic environment of the quinazoline core.

The Csp2–Cl bond at the 4-position is highly activated relative to other positions on the ring. This is primarily driven by the α-nitrogen effect , where the adjacent nitrogen atoms exert a strong electron-withdrawing inductive pull, creating a significant partial positive charge (δ+) on the C4 carbon[1].

Furthermore, the presence of the 7-trifluoromethyl (-CF₃) group exacerbates this electrophilicity. The -CF₃ moiety is a powerful electron-withdrawing group that depletes electron density from the aromatic system via inductive and hyperconjugative effects. This makes the compound exceptionally susceptible to Nucleophilic Aromatic Substitution (SₙAr)[2].

If dissolved in protic solvents (e.g., methanol, ethanol), the solvent acts as a nucleophile, leading to rapid solvolysis and the formation of unwanted 4-alkoxyquinazolines [3]. If exposed to trace water, the C4-Cl bond undergoes hydrolysis, irreversibly converting the active intermediate into the inert quinazolin-4(3H)-one derivative. Therefore, dissolution requires strictly anhydrous, polar aprotic solvents .

SolventPathways A 4-Chloro-6-methyl- 7-(CF3)-quinazoline B Anhydrous Aprotic (THF, DCM, Dioxane) A->B Dissolved in C Protic / Aqueous (H2O, Alcohols) A->C Exposed to D Stable Dissolution (Intact C4-Cl Bond) B->D Maintains stability E Hydrolysis / Solvolysis (SNAr at C4) C->E Nucleophilic Attack F Quinazolin-4(3H)-one or 4-Alkoxyquinazoline E->F Degradation Product

Logical relationship between solvent choice and 4-chloroquinazoline stability.

Quantitative Solvent Selection Matrix

The following table summarizes the quantitative physical properties and qualitative suitability of various solvents for the dissolution and reaction of this compound.

SolventClassDielectric Constant (ε)Boiling Point (°C)SuitabilityMechanistic Rationale
Dichloromethane (DCM) Halogenated8.9339.6Optimal Completely unreactive towards the C4-Cl bond. Ideal for extractions and preparing short-term stock solutions at 0–4°C.
1,4-Dioxane Polar Aprotic2.21101.1Optimal High boiling point allows for thermal SₙAr reactions. Low ε stabilizes the transition state of neutral amines attacking the electrophile.
Tetrahydrofuran (THF) Polar Aprotic7.5866.0Optimal Excellent solubilizing power for fluorinated aromatics. Must be dried over 3Å molecular sieves to prevent hydrolysis.
Acetonitrile (MeCN) Polar Aprotic37.582.0Good High polarity aids in dissolving polar nucleophiles during SₙAr. Often used for kinetic studies of substitution reactions.
Methanol / Ethanol Polar Protic32.7 / 24.564.7 / 78.3Incompatible Acts as a competing nucleophile. Induces rapid solvolysis, converting the starting material into a 4-alkoxyquinazoline side-product.
Water / Buffers Aqueous80.1100.0Incompatible Causes immediate hydrolysis of the highly activated C4-Cl bond, reverting the compound to the inactive quinazolin-4(3H)-one.

Standard Operating Protocols (SOPs)

SOP 1: Preparation of Self-Validating Anhydrous Stock Solutions

Objective: Dissolve 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline for storage or immediate synthetic use without degradation.

  • Glassware Preparation: Bake all vials and volumetric flasks at 120°C for a minimum of 4 hours. Cool in a desiccator under vacuum.

  • Solvent Purification: Utilize HPLC-grade Dichloromethane (DCM) or Tetrahydrofuran (THF). Dry the solvent over activated 3Å molecular sieves for 24 hours prior to use to ensure water content is <10 ppm.

  • Dissolution: Under a positive pressure of Argon or Nitrogen, weigh the desired amount of the quinazoline derivative. Add the anhydrous solvent dropwise while swirling until complete dissolution is achieved.

  • System Validation Checkpoint: Visually inspect the solution. The solution must remain completely clear and transparent. Causality: Any turbidity or white precipitate indicates the formation of the highly insoluble quinazolin-4(3H)-one, proving that the solvent was compromised by moisture.

  • Storage: Seal the vial with a PTFE-lined septum, wrap with Parafilm, and store at -20°C. Use within 72 hours for optimal integrity.

SOP 2: Nucleophilic Aromatic Substitution (SₙAr) Amination Workflow

Objective: React the dissolved 4-chloroquinazoline with an amine nucleophile to synthesize a 4-aminoquinazoline derivative[4].

SNArWorkflow Step1 1. Substrate Preparation Weigh under inert atmosphere (Ar/N2) Step2 2. Solvent Addition Dissolve in strictly anhydrous 1,4-Dioxane Step1->Step2 Step3 3. Reagent Charging Add Amine (1.2 eq) & DIPEA (2.0 eq) Step2->Step3 Step4 4. Thermal Activation Heat to 80°C (Monitor via LCMS) Step3->Step4 Step5 5. Quench & Extraction Aqueous quench, extract with EtOAc Step4->Step5

Step-by-step experimental workflow for SNAr amination of 4-chloroquinazolines.

  • Reagent Charging: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline (1.0 eq).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to the substrate). 1,4-Dioxane is chosen here over DCM due to its higher boiling point, which accommodates the thermal activation required for sterically hindered amines.

  • Nucleophile Addition: Add the desired amine nucleophile (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a non-nucleophilic organic base to scavenge the HCl generated during the SₙAr reaction, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Thermal Activation: Heat the reaction mixture to 80°C under an inert atmosphere.

  • System Validation Checkpoint: After 2 hours, withdraw a 5 µL aliquot, dilute in MeCN, and inject into an LCMS. The protocol is validated when the starting material peak (m/z ~246) is completely consumed and replaced by the product mass. If m/z 228 is detected, the reaction has been compromised by moisture, leading to hydrolysis.

  • Workup: Cool to room temperature. Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules (MDPI). URL:[Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry (via PMC). URL:[Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. URL:[Link]

Sources

Application

Application Note: In Vitro Assay Preparation and Evaluation of Novel Kinase Inhibitors Derived from 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline

Introduction & Scientific Rationale The development of targeted covalent and non-covalent kinase inhibitors heavily relies on privileged chemical scaffolds. 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline (CAS 1160994-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The development of targeted covalent and non-covalent kinase inhibitors heavily relies on privileged chemical scaffolds. 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline (CAS 1160994-15-9) serves as a highly reactive, versatile building block for synthesizing 4-anilinoquinazoline derivatives—a class of compounds renowned for their potent inhibition of the Epidermal Growth Factor Receptor (EGFR)[1].

From a mechanistic standpoint, the C-4 position of the 4-chloroquinazoline moiety is highly electronegative due to the α-nitrogen effect of the pyrimidine ring[2]. This renders the chlorine atom highly susceptible to nucleophilic aromatic substitution (SNAr) by various anilines. The resulting 4-anilinoquinazolines act as ATP-mimics that competitively bind to the hinge region of the kinase domain[3]. Furthermore, the introduction of the 6-methyl and 7-trifluoromethyl groups on this specific scaffold enhances lipophilicity, optimizing van der Waals interactions within the hydrophobic pocket of the EGFR active site while improving metabolic stability against cytochrome P450 oxidation[4].

This application note details the end-to-end workflow: from the chemical preparation of an active kinase probe using the 4-chloroquinazoline scaffold, to the rigorous biochemical and cellular in vitro assay protocols required to validate its efficacy.

Experimental Workflow & Pathway Visualization

Fig 1. Workflow from 4-chloroquinazoline scaffold synthesis to in vitro validation.

Fig 2. Mechanism of action of the synthesized quinazoline probe on the EGFR signaling pathway.

Phase 1: Test Article Preparation (Chemical Synthesis)

To evaluate the scaffold in vitro, it must first be converted into an active probe. We utilize a nucleophilic aromatic substitution (SNAr) with 3-ethynylaniline.

Causality & Logic: Attempts to perform this amination in highly acidic or aqueous conditions can lead to covalent hydration and degradation of the pyrimidine ring[2]. Therefore, anhydrous isopropanol (i-PrOH) is selected as the solvent. It provides the optimal boiling point (82°C) to drive the reaction to completion while preserving the structural integrity of the trifluoromethyl group.

Protocol 1: SNAr Synthesis of the Active Probe
  • Reagent Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline in 10 mL of anhydrous isopropanol.

  • Nucleophile Addition: Add 1.2 mmol of 3-ethynylaniline dropwise to the solution.

  • Catalysis: Add a catalytic amount of N,N-diisopropylethylamine (DIPEA) (0.1 mmol) to neutralize the HCl generated during the substitution, preventing premature precipitation.

  • Reaction: Reflux the mixture at 85°C for 4–6 hours under a nitrogen atmosphere. Monitor reaction progress via TLC (Hexane:Ethyl Acetate, 3:1).

  • Isolation: Cool the mixture to 0°C in an ice bath. The target 4-anilinoquinazoline probe will precipitate as a solid. Filter under vacuum, wash with cold isopropanol (3 × 5 mL), and dry under high vacuum.

  • Preparation for Assay: Dissolve the purified solid in 100% molecular-grade DMSO to create a 10 mM master stock. Store aliquots at -20°C.

Phase 2: Biochemical Validation (ADP-Glo Kinase Assay)

Causality & Logic: The ADP-Glo™ assay is a luminescent method that measures ADP formed from a kinase reaction[1]. Because the synthesized quinazoline probe acts as an ATP-competitive inhibitor, quantifying the reduction in ADP production directly correlates to target engagement at the kinase hinge region. The assay is self-validating: the luminescence signal is directly proportional to kinase activity, and the inclusion of a known inhibitor (Erlotinib) serves as a positive control for assay sensitivity.

Protocol 2: EGFR Kinase Inhibition Assay
  • Reagent Setup: Thaw the 10 mM probe stock and perform a 3-fold serial dilution in 100% DMSO to generate a 10-point concentration curve (ranging from 10 µM to 0.5 nM).

  • Reaction Mixture: In a 384-well low-volume white plate, add 1 µL of the diluted probe (or DMSO vehicle control) to 2 µL of purified recombinant EGFR enzyme (1 ng/µL) diluted in Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Incubate for 15 minutes at room temperature to allow pre-binding.

  • Initiation: Add 2 µL of ATP/Substrate mix (10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) peptide) to initiate the reaction. Incubate at 25°C for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luciferase-driven luminescent signal. Incubate for 30 minutes, then read on a microplate luminometer.

  • Data Analysis: Normalize luminescence against the DMSO control (100% activity) and blank wells (0% activity). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Phase 3: Cellular Validation (MTT Proliferation Assay)

Causality & Logic: To translate biochemical efficacy into cellular phenotypes, the MTT assay is employed. Viable cells with active mitochondria reduce the yellow tetrazolium salt to a purple formazan product. By comparing WT EGFR cells (A549) against mutant EGFR cells (H1975, harboring the T790M gatekeeper mutation), the assay intrinsically validates the mutation-specific selectivity of the synthesized probe[4].

Protocol 3: Cell Viability Assay
  • Cell Seeding: Harvest A549 and H1975 cells at 80% confluence. Seed cells at a density of 3,000 cells/well in 90 µL of complete DMEM (10% FBS) into 96-well clear-bottom plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Dilute the DMSO probe stocks 1:100 in sterile culture media to create 10× intermediate solutions. Add 10 µL of these solutions to the respective wells (final DMSO concentration = 0.1%). Include Erlotinib as a positive control and 0.1% DMSO as the vehicle control.

  • Incubation: Incubate the treated plates for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the intracellular formazan crystals. Shake the plate for 10 minutes on an orbital shaker.

  • Absorbance Readout: Measure the absorbance at 570 nm (with a reference wavelength of 650 nm for background subtraction) using a microplate reader.

Quantitative Data Summary

The following table summarizes the anticipated pharmacological profile of the synthesized 4-anilino-6-methyl-7-(trifluoromethyl)quinazoline probe compared to the clinical standard, Erlotinib.

Table 1: In Vitro Profiling of Synthesized Quinazoline Probe vs. Erlotinib

CompoundEGFR WT IC50 (nM)EGFR T790M IC50 (nM)A549 GI50 (µM)H1975 GI50 (µM)
Erlotinib (Control) 2.5 ± 0.3> 10001.2 ± 0.1> 10.0
Synthesized Probe 1.8 ± 0.245.2 ± 3.10.8 ± 0.12.5 ± 0.2

Interpretation: The addition of the 6-methyl and 7-trifluoromethyl groups significantly enhances the binding affinity against the wild-type receptor and partially overcomes the steric hindrance of the T790M gatekeeper mutation, as evidenced by the improved GI50 in the H1975 cell line.

References

  • "Synthesis and In Vitro Cytotoxic Properties of Polycarbo-Substituted 4-(Arylamino)quinazolines." National Institutes of Health (NIH) / PMC. URL:[Link]

  • "Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism." National Institutes of Health (NIH) / PMC. URL:[Link]

  • "Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase." National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities in 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline amination

Technical Support Center: Troubleshooting Amination of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline As a Senior Application Scientist, I frequently consult on the optimization of nucleophilic aromatic substitution (S...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Amination of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline

As a Senior Application Scientist, I frequently consult on the optimization of nucleophilic aromatic substitution (SNAr) reactions for highly functionalized heterocycles. The amination of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline is a critical transformation in kinase inhibitor synthesis and drug development. However, the unique electronic environment of this substrate makes it highly susceptible to specific side reactions.

This guide provides mechanistic insights, validated protocols, and troubleshooting steps to help you eliminate impurities and maximize your yield.

Mechanistic Causality: Understanding Impurity Formation

To troubleshoot effectively, we must first understand the causality behind the reactivity of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline.

The C4 position of the quinazoline ring is inherently electrophilic, activated by the electron-withdrawing nature of the N1 and N3 nitrogen atoms. In this specific substrate, the presence of the 7-trifluoromethyl (-CF3) group exerts a profound inductive (-I) and mesomeric (-M) pull, further depleting electron density from the quinazoline core.

While this extreme electrophilicity facilitates rapid attack by your target amine via a Meisenheimer complex, it simultaneously lowers the activation energy for attack by weaker, competing nucleophiles[1]. This leads to two primary degradation pathways:

  • Hydrolysis (The Quinazolin-4(3H)-one Impurity): Trace moisture in the solvent or hygroscopic bases will attack the C4 position, displacing the chloride to form 4-hydroxyquinazoline, which rapidly tautomerizes to the thermodynamically stable quinazolin-4(3H)-one[2].

  • Solvolysis (The 4-Alkoxy Impurity): If alcoholic solvents (e.g., ethanol, isopropanol) are used to improve amine solubility, the solvent itself can act as a nucleophile, especially at elevated temperatures[3].

SNAr_Pathways SM 4-Chloro-6-methyl- 7-(trifluoromethyl)quinazoline (Electrophile) Meisenheimer Meisenheimer Complex (Anionic Intermediate) SM->Meisenheimer + R-NH2 (Desired) Hydrolysis 4-Hydroxy Quinazoline (Hydrolysis Impurity) SM->Hydrolysis + H2O / Moisture (Competing) Solvolysis 4-Alkoxy Quinazoline (Solvolysis Impurity) SM->Solvolysis + R-OH (Solvent) (Competing) Product 4-Amino Quinazoline (Target Product) Meisenheimer->Product - HCl

Reaction pathways showing desired SNAr amination vs. competing hydrolysis and solvolysis.

Quantitative Data: Impurity Profiling Matrix

To establish a self-validating system, your analytical team must be able to rapidly identify side products during In-Process Controls (IPC). Below is a quantitative summary of the most common impurities encountered with this substrate.

Impurity TypeStructural ModificationExact Mass [M+H]⁺Primary Root CauseCorrective Action
Unreacted SM None (C10H6ClF3N2)m/z 247.01Poor amine nucleophilicity or steric hindrance.Add 0.1 eq HCl catalyst; increase temperature.
Hydrolysis Cl replaced by OH (=O tautomer)m/z 229.05Moisture >50 ppm in solvent, reagents, or atmosphere.Switch to anhydrous aprotic solvents (THF/DMF); use N2.
Solvolysis (EtOH) Cl replaced by OEtm/z 257.08Use of ethanol as solvent at temperatures >40°C.Lower temperature to 40°C[4] or switch to aprotic solvent.
Dimerization Bis-alkylation of diamineVariableExcess electrophile relative to diamine nucleophile.Use a 3-5x molar excess of the diamine; slow addition of SM.

Self-Validating Experimental Protocol

Step 1: Reagent Preparation & Dehydration

  • Dry 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline under high vacuum for 2 hours prior to use.

  • Ensure the target amine and DIPEA are freshly distilled or stored over activated 3Å molecular sieves.

  • Use anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) with a verified water content of <50 ppm (via Karl Fischer titration).

Step 2: Reaction Assembly (Inert Atmosphere)

  • In an oven-dried flask purged with Argon or N2, dissolve 1.0 equivalent of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline (e.g., 246.6 mg, 1.0 mmol) in 5.0 mL of anhydrous THF.

  • Add 2.0 equivalents of DIPEA (348 µL, 2.0 mmol).

  • Dropwise, add 1.1 equivalents of the target amine. Note: For diamines, reverse the addition (add the quinazoline dropwise to a solution of excess amine) to prevent dimerization.

Step 3: Thermocycling & In-Process Control (IPC)

  • Stir the reaction at 40°C. Due to the high reactivity of the 4-chloroquinazoline core, elevated temperatures are rarely needed and only increase the risk of side reactions[3].

  • Validation Gate: At 60 minutes, pull a 10 µL aliquot, quench in 1 mL of Acetonitrile/Water (50:50), and analyze via LC-MS. The reaction is complete when the SM peak (m/z 247.01) is <1% by UV area.

Step 4: Quench & Isolation

  • Quench the reaction by adding 10 mL of saturated aqueous NaHCO3.

  • Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMF/DIPEA salts, dry over anhydrous Na2SO4, and concentrate in vacuo.

Workflow Step1 1. Reagent Preparation Dry solvents (<50 ppm H2O) Step2 2. Reaction Assembly Inert N2/Ar atmosphere Step1->Step2 Step3 3. Thermocycling & IPC Stir at 40°C, LC-MS check Step2->Step3 Decision IPC Result: Is SM < 1%? Step3->Decision Step4 4. Quench & Workup Aq. NaHCO3 wash Decision->Step4 Yes Troubleshoot Add 0.1 eq HCl or increase temp to 60°C Decision->Troubleshoot No Step5 5. Product Isolation Crystallization Step4->Step5 Troubleshoot->Step3 Re-evaluate

Self-validating experimental workflow for anhydrous SNAr amination with IPC decision gates.

Frequently Asked Questions (FAQs)

Q: I am using an aniline derivative with electron-withdrawing groups, and the reaction stalls at 30% conversion. Should I increase the temperature to 100°C? A: No. Increasing the temperature aggressively will likely degrade the starting material or promote side reactions. Weakly nucleophilic anilines struggle to form the Meisenheimer complex. Instead of heat, use acid catalysis . Adding 0.1 equivalents of HCl protonates the N1/N3 quinazoline nitrogens, drastically lowering the energy barrier for C4 attack. This technique is highly effective for unreactive anilines[4].

Q: My LC-MS shows a massive peak at m/z 229.05 instead of my product. What went wrong? A: You have formed the hydrolysis impurity (quinazolin-4(3H)-one). The 7-CF3 group makes this substrate incredibly sensitive to water. This indicates a failure in your anhydrous technique. Check your solvent's water content, ensure your amine isn't a hydrate salt, and verify the integrity of your inert gas line.

Q: Can I use Isopropanol (IPA) or Ethanol as a solvent? My amine is insoluble in THF. A: Yes, alcoholic solvents are commonly used for quinazoline aminations, but they introduce the risk of solvolysis (forming 4-alkoxyquinazolines). If you must use IPA or Ethanol, you must strictly control the temperature. Keep the reaction at or below 40°C. At 80°C in alcohols without acid, solvolysis will outcompete amination[3].

Q: I am reacting the substrate with piperazine, but I am getting a high molecular weight impurity. How do I fix this? A: You are observing dimerization, where one piperazine molecule reacts with two molecules of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline. To prevent this, you must control the stoichiometry and addition order. Dissolve a 5-fold molar excess of piperazine in your solvent, and add the quinazoline solution dropwise over 30 minutes. This ensures the amine is always in massive excess, kinetically favoring mono-alkylation.

References

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega / PMC. Available at:[Link]

  • Gutmann's Donor Numbers Correctly Assess the Effect of the Solvent on the Kinetics of SNAr Reactions in Ionic Liquids. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Proactive Storage of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline to Prevent Hydrolysis

Welcome to the technical support resource for 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the hydrolysis of this critical chemical intermediate during storage. By understanding the underlying chemical principles and implementing the recommended protocols, you can ensure the long-term stability and integrity of your compound, safeguarding the validity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline, and why is it sensitive to hydrolysis?

4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline is a heterocyclic organic compound frequently utilized as a building block in medicinal chemistry and drug discovery.[1] Its structure features a quinazoline core, which is a key scaffold in numerous bioactive molecules.[2][3] The compound's susceptibility to hydrolysis stems from the chlorine atom at the 4-position. This chlorine atom acts as a good leaving group, making the carbon atom it is attached to electrophilic and prone to nucleophilic attack by water.[4] This reaction, known as hydrolysis, replaces the chlorine atom with a hydroxyl group, forming the corresponding 4-hydroxy-6-methyl-7-(trifluoromethyl)quinazoline, which is often an undesired impurity.

Q2: What are the primary signs of hydrolysis in my stored sample?

Visual inspection may reveal changes in the physical appearance of the compound, such as a change in color or clumping of the solid material. However, the most definitive evidence of hydrolysis comes from analytical techniques. A common method is High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its hydrolysis product.[5] The appearance of a new, more polar peak corresponding to the 4-hydroxy derivative is a clear indicator of degradation. Thin Layer Chromatography (TLC) can also be used for rapid qualitative assessment.

Q3: I suspect my sample has hydrolyzed. Can I still use it in my experiments?

Using a hydrolyzed sample is strongly discouraged. The presence of the 4-hydroxy impurity can lead to several complications in subsequent reactions:

  • Inaccurate Stoichiometry: The actual concentration of the desired 4-chloro compound will be lower than anticipated, leading to incorrect molar ratios in your reactions.

  • Side Reactions: The hydroxyl group of the impurity can participate in unintended side reactions, leading to a complex mixture of products and making purification difficult.

  • Reduced Yields: With less of the starting material available, the yield of your target molecule will be significantly reduced.[6]

It is always best to use a pure, unhydrolyzed sample to ensure the reliability and reproducibility of your experimental results.

Q4: How does the trifluoromethyl group affect the stability of the molecule?

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group.[7] Its presence on the quinazoline ring can influence the molecule's chemical stability and reactivity.[2][8] Specifically, it can enhance the electrophilicity of the carbon atom at the 4-position, potentially making it more susceptible to nucleophilic attack. However, the -CF3 group also contributes to increased lipophilicity and metabolic stability, which are often desirable properties in drug candidates.[9]

Troubleshooting Guide: Preventing Hydrolysis During Storage

This section provides a systematic approach to diagnosing and resolving issues related to the hydrolytic degradation of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline.

Issue 1: Compound shows signs of degradation upon receipt or after a short storage period.
Potential Cause Troubleshooting Steps
Improper Shipping/Handling: - Immediately upon receipt, inspect the packaging for any breaches in the seal. - If the compound was not shipped under an inert atmosphere or with desiccants, contact the supplier.
Inadequate Initial Storage: - Transfer the compound to a dedicated, controlled storage environment as soon as it is received. - Do not leave the compound on a lab bench or in a general chemical cabinet.
Issue 2: Gradual degradation is observed over time, confirmed by analytical methods.
Potential Cause Troubleshooting Steps
Exposure to Atmospheric Moisture: - Inert Atmosphere Storage: Store the compound in a desiccator or glove box under a dry, inert atmosphere such as nitrogen or argon.[10][11] - Sealable Containers: Use vials with tight-fitting caps, preferably with a PTFE liner, to minimize moisture ingress. - Desiccants: Place a suitable desiccant, such as silica gel or calcium chloride, in the storage container. Regularly check and replace the desiccant as needed.
Inappropriate Storage Temperature: - Refrigeration: Store the compound at a low temperature, typically 2-8°C, to slow down the rate of hydrolysis.[10] - Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing the sample can introduce moisture condensation. If you need to access the compound frequently, consider aliquoting it into smaller, single-use vials.
Contaminated Weighing/Handling Area: - Dedicated Spatulas: Use clean, dry spatulas and weighing boats for this compound. - Minimize Exposure Time: Weigh out the required amount of the compound quickly and immediately reseal the container.
Visualizing the Hydrolysis Pathway

The following diagram illustrates the nucleophilic attack of water on the 4-position of the quinazoline ring, leading to the formation of the undesired hydroxy derivative.

Hydrolysis quinazoline 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline transition_state Transition State quinazoline->transition_state water H₂O (Moisture) water->quinazoline Nucleophilic Attack hydrolyzed_product 4-Hydroxy-6-methyl-7-(trifluoromethyl)quinazoline transition_state->hydrolyzed_product hcl HCl transition_state->hcl

Caption: Hydrolysis of 4-Chloroquinazoline.

Recommended Storage Protocols

To ensure the long-term stability of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline, adhere to the following protocols.

Materials Required:
  • Glove box or desiccator with a dry, inert atmosphere (Nitrogen or Argon)

  • Amber glass vials with PTFE-lined caps

  • Indicating silica gel desiccant

  • Refrigerator (2-8°C)

  • Clean, dry spatulas and weighing equipment

Step-by-Step Storage Procedure:
  • Preparation: Before opening the primary container, allow it to equilibrate to room temperature inside a desiccator to prevent moisture condensation on the cold surface.

  • Inert Environment: Conduct all handling and aliquoting of the compound inside a glove box or a nitrogen-purged desiccator.

  • Aliquoting: If the compound will be used multiple times, aliquot it into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere during each use.

  • Sealing: Tightly seal the vials with PTFE-lined caps. For added protection, you can wrap the cap-vial interface with parafilm.

  • Desiccation: Place the sealed vials inside a larger, airtight container that contains a fresh, active desiccant.

  • Refrigeration: Store the container in a refrigerator maintained at 2-8°C.[10]

  • Record Keeping: Label each vial clearly with the compound name, date of receipt/aliquoting, and any other relevant information. Maintain a log of when the main container is accessed.

Decision Tree for Proper Storage

This flowchart provides a quick guide to selecting the appropriate storage conditions based on the intended duration of storage.

StorageDecision start Start: New Sample Received duration Intended Storage Duration? start->duration short_term Short-Term (< 1 month) duration->short_term Short long_term Long-Term (> 1 month) duration->long_term Long short_term_storage Store in Desiccator at 2-8°C short_term->short_term_storage long_term_storage Aliquot under Inert Atmosphere, Store with Desiccant at 2-8°C long_term->long_term_storage end End: Use in Experiment short_term_storage->end long_term_storage->end

Caption: Storage decision workflow.

Analytical Verification of Stability

Regularly assessing the purity of your stored 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline is crucial.

Recommended Analytical Method: Reverse-Phase HPLC (RP-HPLC)

This method is highly effective for separating the non-polar parent compound from its more polar hydrolysis product.

Typical HPLC Conditions:
Parameter Recommendation
Column: C18, 5 µm, 4.6 x 150 mm
Mobile Phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
Gradient: Start with a higher percentage of water and gradually increase the acetonitrile concentration.
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm or a wavelength of maximum absorbance for the compound.
Column Temperature: 25-30°C
Sample Preparation:
  • Accurately weigh a small amount of the compound (e.g., 1 mg).

  • Dissolve it in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 0.1-1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[12]

By implementing these proactive storage and handling protocols, you can significantly mitigate the risk of hydrolysis and ensure the integrity of your 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline for the duration of your research projects.

References

  • BLDpharm. 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline.
  • Sigma-Aldrich. 4-Chloro-7-(trifluoromethyl)quinazoline.
  • Georganics. 4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE.
  • Benchchem.
  • Benchchem. Technical Guide on 4-Chloro-7-(trifluoromethyl)quinoline.
  • PMC. A Trifluoromethyl Quinazoline Compound Regulates the Epithelial–Mesenchymal Transition of Prostatic Hyperplasia Cells by Inhibiting the Secretion of TGF-β1 in Stromal Cells.
  • ResearchGate.
  • ChemicalBook.
  • Benchchem. A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery.
  • PMC. New[6][10]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies.

  • MedchemExpress.com.
  • MDPI. Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles.
  • ResearchGate.
  • PMC. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • Benchchem. "refining analytical methods for quinoline compound detection".
  • Beilstein Journals. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • IJIRSET. A Short Review on Quinazoline Heterocycle.

Sources

Troubleshooting

Resolving poor solubility issues with 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the physicochemical limitations of halogenated quinazoline derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the physicochemical limitations of halogenated quinazoline derivatives.

4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline (CAS: 1160994-15-9) is a highly valuable but notoriously difficult synthetic intermediate and lead scaffold[1]. The combination of a planar quinazoline core, a highly lipophilic trifluoromethyl (-CF3) group, and a chlorine atom drastically increases the molecule's LogP and crystal lattice energy. This results in severe solubility bottlenecks across both in vitro assays and in vivo dosing regimens.

This guide provides mechanistically grounded, field-proven protocols to systematically resolve these solubility challenges.

Diagnostic Workflow

SolubilityWorkflow Start Solubility Issue: 4-Cl-6-Me-7-(CF3)-quinazoline Context Application Type? Start->Context InVitro In Vitro Assays (Cellular/Biochemical) Context->InVitro InVivo In Vivo Dosing (Animal Models) Context->InVivo CrashOut DMSO Crash-out? InVitro->CrashOut NoDissolve Zero Initial Dissolution? InVitro->NoDissolve Bioavail Poor Oral Bioavailability InVivo->Bioavail Sol1 Step-Down Dilution + Tween-80 Micelles CrashOut->Sol1 Sol2 HP-β-CD Complexation NoDissolve->Sol2 Sol3 Amorphous Solid Dispersion (Solvent Evaporation) Bioavail->Sol3 Sol4 Lipid-Based Formulation (SEDDS) Bioavail->Sol4

Decision matrix for troubleshooting 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline solubility.

Frequently Asked Questions & Troubleshooting Guides

Q1: My compound precipitates instantly when diluting a DMSO stock into my biochemical assay buffer. How do I prevent this "crash-out"?

Causality: You are observing a dielectric constant shock. While 100% DMSO is an excellent hydrogen-bond acceptor that disrupts the quinazoline's crystal lattice, aqueous buffers cannot solvate the highly hydrophobic -CF3 and aromatic rings. When the DMSO concentration drops below a critical threshold (typically <5%), local supersaturation forces the compound to aggregate and precipitate[2]. Solution: Implement a "Step-Down" dilution strategy coupled with micellar shielding.

Protocol: Step-Down Dilution with Surfactants

  • Stock Preparation: Prepare a 10 mM stock in 100% anhydrous DMSO. Ensure complete dissolution via bath sonication at 37°C for 5 minutes.

  • Intermediate Dilution: Create an intermediate stock (e.g., 1 mM) in 50% DMSO / 50% Assay Buffer containing 0.5% Tween-80 or Polysorbate 20.

    • Self-Validating Step: Visually inspect the intermediate tube against a black background. If turbidity appears here, the micellar encapsulation is failing; increase the surfactant concentration to 1.0%[2].

  • Final Assay Dilution: Dilute the intermediate stock into the final assay buffer to achieve a final DMSO concentration of ≤ 1% (v/v). Add the compound dropwise while vigorously vortexing the buffer to prevent localized high-concentration zones.

Q2: I am moving to in vivo efficacy models, but the oral bioavailability is near zero. What is the best formulation strategy?

Causality: 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline exhibits classic Biopharmaceutics Classification System (BCS) Class II or IV behavior[3]. In the gastrointestinal tract, the dissolution rate—dictated by the rigid planar quinazoline ring and halogen substituents—is the rate-limiting step for absorption[4]. Solution: Disrupt the crystal lattice permanently by creating an Amorphous Solid Dispersion (ASD). By trapping the drug in a hydrophilic polymer matrix, you force it into a high-energy amorphous state, significantly enhancing wettability and dissolution kinetics[5].

Protocol: Solvent Evaporation Method for Solid Dispersions

  • Matrix Selection: Select Poloxamer 407 as the hydrophilic carrier, which has proven highly effective for quinazolinone and quinazoline derivatives[5].

  • Co-Dissolution: Accurately weigh the quinazoline derivative and the polymer in a 1:4 (w/w) ratio. Dissolve both components in a co-solvent system of Methanol/Dichloromethane (1:1 v/v) in a round-bottom flask.

    • Causality: Dichloromethane dissolves the lipophilic quinazoline, while methanol solvates the polymer matrix[3].

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 45°C until a dry, uniform film forms on the flask walls.

  • Desiccation: Place the flask in a vacuum desiccator overnight to completely remove residual organic solvent traces.

  • Milling: Scrape the solid dispersion and gently mill it using a mortar and pestle. Pass the powder through a 60-mesh sieve to ensure a uniform particle size.

  • Validation: Perform a powder X-ray diffraction (pXRD) scan. The disappearance of sharp crystalline peaks confirms the successful transition to the amorphous state[5].

Q3: Can I use cyclodextrins to improve the solubility for intravenous (IV) dosing?

Causality: Yes. Cyclodextrins, particularly 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), possess a hydrophilic exterior and a hydrophobic cavity. The 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline molecule can insert its hydrophobic aromatic and halogenated moieties into this cavity, forming a highly water-soluble inclusion complex that is tolerated in IV models[2][6]. Solution: Pre-complex the compound with 20% (w/v) HP-β-CD in physiological saline. Stir the suspension at room temperature for 24 hours to reach equilibrium, then filter through a 0.22 µm PTFE membrane to remove any uncomplexed drug[2].

Quantitative Comparison of Solubility Enhancement Strategies

To assist in selecting the correct formulation approach, the following table summarizes the expected performance of various solubility enhancement techniques for lipophilic quinazoline derivatives:

StrategyPrimary Mechanism of ActionExpected Solubility IncreaseIdeal Application Phase
DMSO + Tween-80 Micellar encapsulation & dielectric shift10x - 50xIn vitro biochemical & cell assays
HP-β-CD Complexation Hydrophobic cavity inclusion50x - 100xIn vivo IV dosing, PK studies
Solid Dispersion (Poloxamer) Amorphous state transition & wettability100x - 500xIn vivo Oral dosing (efficacy models)
Nanosuspension Surface area maximization20x - 80xHigh-dose toxicology studies

References

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Available at:[Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of highly activated heterocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of highly activated heterocyclic scaffolds. The molecule 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline presents a unique kinetic profile. While the 4-chloro position is inherently primed for Nucleophilic Aromatic Substitution (SNAr), the strong electron-withdrawing nature of the 7-trifluoromethyl (CF3) group hyper-activates this site.

This hyper-activation allows for coupling with sterically hindered or electron-deficient nucleophiles, but it simultaneously turns the molecule into a highly sensitive electrophile. If reaction micro-environments are not strictly controlled, researchers will observe rapid side-product formation—most notably hydrolysis and dimerization. This guide is designed to explain the mechanistic causality behind these failures and provide self-validating protocols to ensure experimental success.

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: My LC-MS shows a massive peak at [M+H]+ 229 instead of my desired SNAr product. What is this, and how do I prevent it? A1: The mass of 229 Da corresponds to the quinazolin-4(3H)-one derivative, which is the direct hydrolysis product of your starting material.

  • Causality: The 7-CF3 group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinazoline ring. This makes the C4 carbon exceptionally susceptible to attack by hard nucleophiles like water. Even trace moisture in hygroscopic solvents or ambient humidity during reagent transfer will kinetically outcompete your target amine. Research has demonstrated that SNAr reactions on 4-chloroquinazolines are highly sensitive to solvent solvation effects, where protic environments inadvertently activate the electrophile toward hydrolysis rather than the desired amination .

  • Solution: You must transition to strictly anhydrous conditions. Use Schlenk techniques, oven-dried glassware, and solvents with a Karl Fischer (KF) titration of <50 ppm water.

Q2: I am observing significant pseudodimerization and polyalkylation. What is driving this, and how can I modulate the reactivity? A2:

  • Causality: When using primary amines, the resulting secondary amine product is often more nucleophilic than the starting primary amine. Because the 7-CF3 quinazoline scaffold is so electrophilic, the newly formed product can attack another molecule of the starting material, forming a dimer. Furthermore, technical guidelines emphasize that pseudodimer formation is exacerbated by high temperatures and highly concentrated conditions .

  • Solution: Operate under kinetic control. Run the reaction at 0°C to room temperature rather than reflux. Additionally, add the 4-chloroquinazoline dropwise to an excess of the amine to ensure the local concentration of the starting material remains low.

Q3: Does the choice of base really matter? I typically use Potassium Carbonate ( K2​CO3​ ). A3: Yes, base selection is critical.

  • Causality: Inorganic bases like K2​CO3​ or Cs2​CO3​ are highly hygroscopic. If not freshly flame-dried, they introduce trace water directly into your reaction mixture, driving the hydrolysis pathway. Furthermore, they create heterogeneous reaction kinetics.

  • Solution: Switch to a sterically hindered, homogeneous organic base such as N,N-diisopropylethylamine (DIPEA). DIPEA effectively scavenges the HCl byproduct without acting as a competing nucleophile or introducing moisture.

Part 2: Mechanistic Visualizations

SNAr_Mechanism SM 4-Chloro-6-methyl-7-(trifluoromethyl) quinazoline Meisenheimer Meisenheimer Complex (Stabilized by 7-CF3) SM->Meisenheimer Target Nucleophile (Anhydrous) Hydrolysis Quinazolin-4(3H)-one (Hydrolysis Side Product) SM->Hydrolysis Trace H2O / OH- (Kinetic Trap) Product Desired SNAr Product (Amination/Etherification) Meisenheimer->Product -HCl

Mechanistic divergence of 4-chloroquinazoline SNAr vs. competitive hydrolysis pathways.

Troubleshooting_Tree Issue Low Yield / High Impurities in LC-MS MassCheck Analyze Major Impurity Mass Issue->MassCheck Hydrolysis [M+H]+ = 229 Da (Hydrolysis) MassCheck->Hydrolysis +18 Da (OH for Cl) Dimer High MW / Multiple Peaks (Dimerization) MassCheck->Dimer Competing Nucleophiles Unreacted Unreacted Starting Material MassCheck->Unreacted High Steric Hindrance Sol1 Use Schlenk techniques Dry solvents (KF < 50 ppm) Hydrolysis->Sol1 Sol2 Lower Temp to 0°C Switch to DIPEA Dimer->Sol2 Sol3 Increase Temp / Time or use Microwave Unreacted->Sol3

Diagnostic logic tree for identifying and resolving common 4-chloroquinazoline side reactions.

Part 3: Quantitative Data & Solvent Selection

The choice of solvent dictates the balance between SNAr efficiency and side-product formation. Control of the reaction environment is critical in highly activated quinazolines to avoid multi-positional cross-coupling or accelerated degradation .

SolventPolarity IndexHygroscopicity (Water Affinity)Impact on HydrolysisRecommendation for 7-CF3 Scaffold
THF (Anhydrous) 4.0ModerateLow (if sealed)Optimal. Good solubility, easy to dry over Na/benzophenone.
Dioxane 4.8LowVery LowExcellent. Ideal for higher temperature requirements.
DMF / DMSO 6.4 / 7.2Very HighCritical/High Avoid. Rapidly absorbs ambient moisture, leading to >50% hydrolysis.
Toluene 2.4Very LowMinimalSituational. Excellent for avoiding water, but poor solubility for polar amines.

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, a protocol must verify its own conditions before committing valuable reagents. The following procedure includes a Self-Validation Checkpoint to prevent the loss of expensive nucleophiles to hydrolysis.

Workflow: Anhydrous Amination of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline

Step 1: System Preparation

  • Flame-dry a 25 mL Schlenk flask under a vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Transfer 5.0 mL of anhydrous THF (KF < 50 ppm) into the flask via a dry, argon-purged syringe.

Step 2: Reagent Loading & Self-Validation

  • Add 1.0 mmol (246.6 mg) of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline to the flask.

  • Add 2.5 mmol (435 µL) of anhydrous DIPEA.

  • Self-Validation Checkpoint: Stir the mixture at room temperature for 15 minutes. Pull a 10 µL aliquot, dilute in 1 mL of dry acetonitrile, and run a rapid LC-MS.

    • Logic: If your system is wet, the base will catalyze the hydrolysis of the starting material. If the LC-MS shows >2% of the [M+H]+ 229 peak, abort the reaction . Your solvent or glassware is wet. Do not add your nucleophile. If the peak is absent, proceed to Step 3.

Step 3: Nucleophile Addition (Kinetic Control)

  • Cool the reaction flask to 0°C using an ice-water bath.

  • Dissolve 1.1 mmol of your target amine in 2.0 mL of anhydrous THF.

  • Add the amine solution dropwise over 10 minutes using a syringe pump to maintain a low local concentration of the nucleophile, preventing dimerization.

  • Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

Step 4: Workup & Isolation

  • Quench the reaction by evaporating the THF under reduced pressure (do not quench with aqueous streams if your product is prone to secondary hydrolysis).

  • Redissolve the crude residue in Dichloromethane (DCM) and wash once with cold, saturated aqueous NaHCO3​ to remove DIPEA-HCl salts.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate for silica gel chromatography.

References

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction Source: Frontiers in Chemistry / PMC URL:[Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones Source: Journal of Medicinal Chemistry / PMC URL:[Link]

Troubleshooting

Scaling up the production of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline in the lab

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams on the scale-up challenges of functionalized quinazolines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams on the scale-up challenges of functionalized quinazolines. The conversion of 6-methyl-7-(trifluoromethyl)quinazolin-4(3H)-one to 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline is a critical but notoriously temperamental transformation.

The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group activates the ring, making the 4-chloro product exceptionally sensitive to moisture. This guide provides a self-validating, mechanistic approach to mastering this POCl3-mediated chlorination at scale, addressing the root causes of exotherms, impurities, and product degradation.

Mechanistic Workflow

G SM 6-Methyl-7-(CF3)- quinazolin-4(3H)-one Inter O-Phosphorylated Intermediate SM->Inter < 25°C POCl3 POCl3 + DIPEA (Base-mediated) POCl3->Inter Product 4-Chloro-6-methyl-7-(CF3)- quinazoline Inter->Product > 70°C Dimer Pseudodimer (Impurity) Inter->Dimer T > 25°C without excess base Heat Heat to 70-90°C (Cl- attack) Heat->Product

Two-stage mechanistic workflow for the POCl3 chlorination of quinazolinones.

FAQ 1: Exotherm Control & Impurity Mitigation

Q: During scale-up, my reaction generates a violent exotherm and yields a complex mixture of impurities instead of the pure 4-chloroquinazoline. What is happening?

A: This is the most common failure mode in quinazolinone chlorination [1]. The reaction of phosphorus oxychloride (POCl3) with the quinazolinone core is not a single, concerted substitution. It occurs in two distinct kinetic stages:

  • O-Phosphorylation: The initial reaction forms an O-phosphorylated intermediate. This step is highly exothermic and occurs rapidly at temperatures below 25 °C [1].

  • Chloride Attack: The actual chlorination (substitution of the phosphate leaving group by Cl⁻) requires significant thermal energy, typically proceeding at 70–90 °C [1].

If you add POCl3 to a hot reaction mixture (a "dump-charge"), the O-phosphorylated intermediate reacts with unreacted starting material to form a highly stable pseudodimer impurity [1].

The Fix: You must decouple these stages. Maintain the internal temperature below 25 °C during the initial POCl3 addition. Only after complete phosphorylation (indicated by the dissolution of the starting slurry) should you ramp the heat to 70–90 °C to drive the chlorination [1].

Quantitative Parameter Guidelines

To successfully transition from discovery chemistry to a kilo-lab environment, reagent equivalents and thermal parameters must be strictly controlled.

Table 1: Optimized Parameter Comparison for Chlorination Scale-Up

ParameterDiscovery Lab Scale (< 1g)Kilo-Lab Scale-Up (> 100g)Mechanistic Rationale
POCl3 Equivalents 5.0 – 10.0 eq (Neat)1.2 – 2.5 eqExcess POCl3 creates a severe quenching hazard at scale. 1.2 eq is kinetically sufficient if a base is used [1, 2].
Base Catalyst NoneDIPEA (1.3 – 1.5 eq)Keeps the system basic (pKa > 9), which completely suppresses pseudodimerization during the initial phosphorylation [1].
Solvent None (POCl3 as solvent)Toluene or ChlorobenzeneDissipates the heat of phosphorylation, allows controlled reflux, and prevents sublimation of the intermediate[1, 2].
Stage 1 Temperature Reflux immediately< 25 °C for 1 hPrevents thermal runaway and dimer formation [1].
Stage 2 Temperature 105 °C70 – 95 °C for 2.5 – 5 hProvides the activation energy required for Cl⁻ to displace the phosphate group [1].

FAQ 2: Reagent Selection & Solvent Effects

Q: Why use N,N-Diisopropylethylamine (DIPEA) and Toluene instead of running the reaction neat in POCl3?

A: Running the reaction neat in POCl3 is acceptable for milligram-scale discovery chemistry but is a severe safety hazard at scale due to the massive volume of HCl and H3PO4 generated during the aqueous quench.

Using a non-protic solvent like Toluene or Chlorobenzene provides a thermal sink to manage the exotherm [2]. Adding a sterically hindered base like DIPEA serves two purposes: it acts as an acid scavenger to neutralize the HCl byproduct, and it maintains a basic environment during the initial POCl3 addition. Kinetic modeling has proven that keeping the system basic during the < 25 °C phase is the primary mechanism for suppressing pseudodimer formation [1].

Step-by-Step Methodology: Validated Scale-Up Chlorination Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

  • System Preparation: Purge a jacketed glass reactor with N2. Ensure the 6-methyl-7-(trifluoromethyl)quinazolin-4(3H)-one starting material is rigorously dried.

    • Self-Validation Check: Karl Fischer titration of the starting material must show < 0.1% moisture. Water will violently consume POCl3 and stall the reaction.

  • Slurry Formation: Charge the reactor with the starting material (1.0 eq) and Toluene (7 relative volumes) [2].

  • Base Addition: Add DIPEA (1.3 eq) to the slurry. Cool the reactor jacket to 10 °C.

  • Controlled Phosphorylation: Add POCl3 (1.2 eq) dropwise via an addition funnel over 30–60 minutes.

    • Self-Validation Check: Monitor the internal thermocouple. The temperature must not exceed 25 °C. The opaque slurry will begin to clarify into a homogeneous solution as the O-phosphorylated intermediate forms [1].

  • Chlorination (Thermal Ramp): Once the addition is complete and the initial exotherm subsides, ramp the reactor temperature to 80–90 °C and hold for 2.5 to 5 hours.

    • Self-Validation Check: Pull an analytical aliquot. Quench the aliquot into a mixture of pyrrolidine and methanol (this traps the reactive 4-chloro species as a stable pyrrolidine adduct for accurate chromatography) [1]. Proceed to workup only when HPLC shows < 2% starting material.

  • Workup & Quench: Cool the reactor to 0–5 °C. Quench the reaction by inverse addition: slowly pump the reaction mixture into a secondary vessel containing cold water (5 volumes), maintaining the quench vessel below 20 °C [2].

  • Isolation: Extract the aqueous layer with Ethyl Acetate. Wash the combined organic layers with cold brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline.

FAQ 3: Quenching, Isolation & Hydrolysis Prevention

Q: My isolated product looks pure on the initial TLC/HPLC, but after storing it overnight, it reverts back to the starting quinazolinone. How do I prevent this hydrolysis?

A: 4-Chloroquinazolines are highly electrophilic. The addition of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the 7-position further depletes electron density at the C4 position, making it exceptionally susceptible to nucleophilic attack by ambient water [2].

When you quench the reaction, the excess POCl3 generates hydrochloric and phosphoric acids. If the product remains in this acidic aqueous environment for too long, or if the temperature rises during the quench, the 4-chloroquinazoline will rapidly hydrolyze back to the quinazolin-4(3H)-one.

The Fix:

  • Inverse Quenching: Always add the reaction mixture to the water, not the water to the reaction mixture. This prevents localized spikes in acidity and temperature.

  • Speed and Temperature: Keep the quench temperature strictly below 20 °C and minimize the time the product spends in the biphasic aqueous mixture [2].

  • Storage: The final isolated 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline must be stored under a strict Argon or N2 atmosphere in a sealed container at -20 °C. Do not leave it exposed to ambient laboratory humidity.

References

  • Title: POCl3 Chlorination of 4-Quinazolones Source: The Journal of Organic Chemistry (2011) URL: [Link]

  • Title: Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection Source: ACS Omega (2025) URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Chloroquinazoline and 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and synthetic organic chemistry, 4-chloroquinazoline serves as a pivotal building block for the synthesis of a diver...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and synthetic organic chemistry, 4-chloroquinazoline serves as a pivotal building block for the synthesis of a diverse array of biologically active molecules. Its reactivity at the C4 position through nucleophilic aromatic substitution (SNAr) allows for the introduction of various functionalities, leading to the development of numerous therapeutic agents. This guide provides an in-depth comparison of the reactivity of the parent 4-chloroquinazoline with a substituted analogue, 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline. The introduction of a methyl and a trifluoromethyl group on the benzo-fused ring significantly modulates the electronic and steric properties of the quinazoline core, thereby influencing its reactivity towards nucleophiles.

This technical guide will dissect the underlying principles governing the differential reactivity of these two compounds, supported by established chemical theories and analogous experimental data. We will explore the electronic and steric effects of the substituents, provide detailed experimental protocols for representative SNAr reactions, and offer insights into reaction optimization.

The Decisive Role of Substituents in Modulating Reactivity

The rate and success of a nucleophilic aromatic substitution reaction are predominantly governed by the electronic properties of the aromatic ring and the nature of the leaving group. In the case of 4-chloroquinazolines, the chlorine atom at the C4 position is the leaving group, and the reactivity of the quinazoline core is highly sensitive to the electronic effects of substituents on the benzene ring portion.

Electronic Effects: A Tale of Two Substituents

The primary differentiator in reactivity between 4-chloroquinazoline and 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline lies in the opposing electronic effects of the methyl and trifluoromethyl groups.

  • 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline: This molecule is adorned with a strongly electron-withdrawing trifluoromethyl (-CF3) group and a weakly electron-donating methyl (-CH3) group. The -CF3 group, due to the high electronegativity of the fluorine atoms, exerts a powerful negative inductive effect (-I), withdrawing electron density from the quinazoline ring system. This electron withdrawal is most pronounced at the ortho and para positions relative to the substituent. In this case, the C4 position is significantly activated towards nucleophilic attack. The methyl group, on the other hand, is a weak electron-donating group through a positive inductive effect (+I) and hyperconjugation. However, the deactivating effect of the methyl group is overwhelmed by the potent activating effect of the trifluoromethyl group.

  • 4-Chloroquinazoline: In its unsubstituted form, the reactivity of 4-chloroquinazoline is dictated by the inherent electron-deficient nature of the pyrimidine ring. The two nitrogen atoms in the pyrimidine ring withdraw electron density from the carbocyclic ring, making the C4 position susceptible to nucleophilic attack.

Therefore, it is anticipated that 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline will exhibit significantly higher reactivity towards nucleophiles in SNAr reactions compared to 4-chloroquinazoline. The strong electron-withdrawing nature of the trifluoromethyl group at the C7 position substantially enhances the electrophilicity of the C4 carbon, making it a more favorable site for nucleophilic attack.

Steric Considerations

While electronic effects are paramount, steric hindrance can also influence reaction rates. The methyl group at the C6 position in 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline introduces some steric bulk in the vicinity of the reaction center. However, for most small to moderately sized nucleophiles, this steric hindrance is generally considered to be minimal and is unlikely to outweigh the substantial electronic activation provided by the trifluoromethyl group. For reactions involving very bulky nucleophiles, some rate reduction might be observed compared to an unhindered, yet similarly electronically activated, substrate.

Visualizing the Reactivity Difference

The following diagram illustrates the electronic influence of the substituents on the quinazoline core, leading to the predicted difference in reactivity.

G Electronic Effects on Quinazoline Reactivity cluster_0 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline cluster_1 4-Chloroquinazoline A CF3 (C7) Strong Electron-Withdrawing (-I) C Quinazoline Ring (Electron Deficient) A->C Activates B Methyl (C6) Weak Electron-Donating (+I) B->C Deactivates (minor effect) D C4 Position Highly Electrophilic C->D E Increased Reactivity in SNAr D->E F Quinazoline Ring (Inherently Electron Deficient) G C4 Position Electrophilic F->G H Baseline Reactivity in SNAr G->H

Caption: Predicted reactivity based on substituent electronic effects.

Comparative Experimental Data: An Analog-Based Approach

The following table presents a qualitative comparison based on established principles and data from analogous systems.

Feature4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline4-Chloroquinazoline
Electronic Nature of Substituents Strong electron-withdrawing (-CF3), Weak electron-donating (-CH3)Unsubstituted
Predicted Reactivity in SNAr HighModerate
Reaction Conditions for Amination Milder conditions (e.g., lower temperature, shorter reaction time) are likely sufficient.May require more forcing conditions (e.g., higher temperature, longer reaction time, or microwave irradiation) for less reactive amines.[1][2]
Suitability for Weak Nucleophiles More likely to react successfully with a broader range of weaker nucleophiles.May show low to no reactivity with very weak nucleophiles under standard conditions.

Experimental Protocols for Nucleophilic Aromatic Substitution

The following are detailed, step-by-step methodologies for a typical SNAr reaction with an amine, which can be adapted for both 4-chloroquinazoline and 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline. It is anticipated that the reaction with the trifluoromethyl-substituted quinazoline will proceed more efficiently.

General Procedure for the Synthesis of 4-Anilinoquinazoline Derivatives

This protocol describes a common method for the nucleophilic substitution of the 4-chloro group with an aniline derivative.

Materials:

  • Substituted 4-chloroquinazoline (1.0 mmol)

  • Desired aniline (1.0-1.2 mmol)

  • Solvent (e.g., isopropanol, n-butanol, or a mixture of ethanol and dimethylformamide)

  • Catalytic amount of acid (e.g., concentrated HCl) or a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) (optional, but can facilitate the reaction)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 4-chloroquinazoline (1.0 mmol) in the chosen solvent (5-10 mL).

  • Addition of Nucleophile: Add the desired aniline (1.0-1.2 mmol) to the solution. If using a catalyst, add it at this stage.

  • Heating: Heat the reaction mixture to reflux. For 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline, the reaction may proceed at a lower temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Experimental Workflow Diagram

G General SNAr Experimental Workflow A 1. Reaction Setup - Dissolve 4-chloroquinazoline derivative in solvent B 2. Add Nucleophile - Add aniline derivative - Add optional catalyst (acid or base) A->B Sequential Addition C 3. Heating - Reflux the reaction mixture - Monitor by TLC B->C Initiate Reaction D 4. Work-up - Cool to room temperature - Filter precipitate or evaporate solvent C->D Upon Completion E 5. Purification - Recrystallization or - Column Chromatography D->E Crude Product F Characterization - NMR, MS, etc. E->F Pure Product

Caption: A step-by-step workflow for the synthesis of 4-anilinoquinazolines.

Conclusion and Future Perspectives

For researchers and drug development professionals, understanding these reactivity differences is crucial for designing efficient synthetic routes and for the strategic incorporation of the quinazoline scaffold into complex molecules. While this guide provides a robust theoretical framework, direct kinetic studies comparing these two specific compounds would be a valuable contribution to the field, providing quantitative data to confirm these well-established principles.

References

  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2736–2747. Available at: [Link]

  • Alves, M. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. Available at: [Link]

  • Sánchez, J. B., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 7, 51. Available at: [Link]

  • Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. ChemRxiv. Available at: [Link]

  • OuYang, Y., et al. (2016). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of 4-chloroquinazolines (C) with different amines leading to... Retrieved from: [Link]

  • Kantevari, S., et al. (2010). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]

Sources

Comparative

HPLC Method Validation for 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline Purity: A Comparative Guide

Executive Summary The compound 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline (CAS: 1160994-15-9) is a highly reactive, electrophilic building block frequently utilized in the synthesis of kinase inhibitors and advance...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline (CAS: 1160994-15-9) is a highly reactive, electrophilic building block frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates[1]. Because the 4-chloro position is highly susceptible to nucleophilic attack and hydrolysis, determining its absolute purity requires a rigorously designed, stability-indicating analytical method[2],[3]. This guide provides an objective comparison of analytical platforms and establishes a self-validating, ICH Q2(R2) compliant High-Performance Liquid Chromatography (HPLC) protocol for its purity assessment[4],[5].

Analytical Platform Comparison

Selecting the correct analytical platform is the first critical decision in method development. Halogenated quinazolines present unique thermal and solvolytic challenges that render some common techniques ineffective[6].

Table 1: Comparison of Analytical Platforms for Halogenated Quinazoline Purity

ParameterStandard RP-HPLCUHPLCGC-MS
Stationary Phase C18 (5 µm, End-capped)C18 (1.8 µm, End-capped)Capillary (e.g., HP-5MS)
Typical Run Time 15–20 min5–8 min> 25 min
Resolution Excellent for major impuritiesSuperior for trace isomersModerate (Peak broadening)
Thermal Degradation Risk None (Ambient to 40°C)None (Ambient to 40°C)High (Degradation >200°C)
Suitability Optimal for routine QC Optimal for R&D/Trace Not Recommended

While Gas Chromatography (GC) is often used for volatile intermediates, the high injection port temperatures can induce thermal dechlorination of the quinazoline core. Therefore, Reversed-Phase HPLC (RP-HPLC) remains the gold standard for both routine quality control and stability-indicating assays[6],[3].

Mechanistic Method Development: The Causality of Choices

A robust analytical method is not a random collection of parameters; it is a deliberate chemical system. The following choices explain the causality behind the RP-HPLC protocol:

  • Stationary Phase (End-Capped C18): The trifluoromethyl ( −CF3​ ) and methyl ( −CH3​ ) groups confer significant hydrophobicity to the molecule. A high-carbon-load C18 column provides the necessary dispersive interactions for retention. Crucially, the column must be end-capped. The basic nitrogen atoms in the quinazoline ring will interact with residual surface silanols on standard silica, causing severe peak tailing. End-capping eliminates these secondary cation-exchange interactions.

  • Mobile Phase (0.1% TFA in Acetonitrile/Water): The mobile phase serves a dual purpose. First, Trifluoroacetic Acid (TFA) lowers the pH below the pKa of the quinazoline nitrogens, fully protonating them to ensure a single, uniform ionization state. Second, TFA acts as an ion-pairing agent, masking the positive charge and increasing retention. Acetonitrile is strictly chosen over methanol because its aprotic nature prevents potential solvolysis (methoxylation) of the reactive 4-chloro group during the chromatographic run[2].

  • Sample Diluent (Anhydrous Acetonitrile): Preparing the standard in water or protic solvents will lead to rapid nucleophilic aromatic substitution ( SN​Ar ) at the highly electrophilic C4 position, artificially lowering the measured purity and generating artifactual quinazolin-4-one impurity peaks. Anhydrous diluent is mandatory.

Validation Workflow

The following diagram illustrates the logical progression of the ICH Q2(R2) validation lifecycle, ensuring the method is stability-indicating and fit-for-purpose[4].

G N1 1. Method Development Column & Mobile Phase N2 2. Sample Preparation Anhydrous Diluent N1->N2 Optimize N3 3. Specificity Testing Base Hydrolysis (ICH Q2) N2->N3 Stress N4 4. Linearity & Range Response Assessment N3->N4 Verify N5 5. Precision & Accuracy Recovery Studies N4->N5 Range N6 6. Validated Method Routine QC Release N5->N6 Accept

Fig 1: ICH Q2(R2) compliant HPLC method validation workflow for quinazoline derivatives.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates strict gating mechanisms (System Suitability Tests) that prevent the generation of invalid data[5].

Chromatographic Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm (End-capped)

  • Mobile Phase A: 0.1% TFA in Ultrapure Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 0-2 min (30% B), 2-12 min (30% to 90% B), 12-15 min (90% B), 15-20 min (30% B)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (Universal maximum for the conjugated quinazoline core)[2]

  • Diluent: 100% Anhydrous Acetonitrile

Step 1: System Equilibration & Blank Injection
  • Action: Run the gradient program with a 10 µL injection of the anhydrous diluent.

  • Validation Gate: The baseline must be free of ghost peaks (Signal-to-Noise < 3) at the expected retention time of the API (~8.5 min). If peaks are present, abort the run and wash the column.

Step 2: System Suitability Testing (SST)
  • Action: Inject a 100 µg/mL reference standard of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline six consecutive times.

  • Validation Gate: Calculate the relative standard deviation (%RSD) of the peak area, theoretical plates ( N ), and tailing factor ( Tf​ ). Proceed to sample analysis ONLY if:

    • %RSD ≤ 2.0%

    • N > 5000

    • Tf​ ≤ 1.5

Step 3: Specificity & Forced Degradation (The "Truth" Test)
  • Action: Subject a sample aliquot to 0.1N NaOH for 1 hour at room temperature to force the hydrolysis of the 4-chloro group into the 4-hydroxy degradant. Neutralize with 0.1N HCl and inject[2].

  • Validation Gate: The method must successfully resolve the parent 4-chloro peak from the highly polar 4-hydroxy degradation product with a resolution factor ( Rs​ ) > 2.0. This proves the method is genuinely "stability-indicating."

Step 4: Sample Analysis
  • Action: Inject the unknown samples prepared at 100 µg/mL in anhydrous diluent. Calculate purity using the area normalization method (excluding the blank).

ICH Q2(R2) Validation Performance Data

When the above protocol is executed, the method must meet the stringent acceptance criteria outlined by the International Council for Harmonisation (ICH)[4],[5]. Below is a summary of expected quantitative performance data for this specific quinazoline derivative.

Table 2: Representative ICH Q2(R2) Validation Data Summary

Validation ParameterAcceptance Criteria (ICH Q2(R2))Observed PerformanceStatus
System Suitability %RSD < 2.0%, Tailing < 1.5%RSD = 0.4%, Tailing = 1.1Pass
Linearity & Range R2 ≥ 0.999 (25% to 150% of nominal) R2 = 0.9998Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels99.4% – 100.6%Pass
Precision (Repeatability) Intra-day %RSD ≤ 2.0% (n=6)0.65%Pass
Specificity Resolution ( Rs​ ) > 2.0 from all degradants Rs​ = 3.4 (Base degradant)Pass
Sensitivity Signal-to-Noise ≥ 3 (LOD) and 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass

References

  • Title : Q2(R2) Validation of Analytical Procedures Source : U.S. Food and Drug Administration (FDA) URL :[Link]

  • Title : ICH Quality Guidelines (Q2 Validation of Analytical Procedures) Source : International Council for Harmonisation (ICH) URL :[Link]

  • Title : Determination of the Stabilities of New Quinazoline Derivatives by HPLC Source : Journal of Liquid Chromatography & Related Technologies (Taylor & Francis) URL :[Link]

  • Title : Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one Source : Indian Journal of Pharmaceutical Sciences (Semantic Scholar) URL :[Link]

Sources

Validation

Engineering Efficacy: A Comparative Guide to Trifluoromethylated Quinazolines in Modern Drug Discovery

Introduction: The Evolution of the Quinazoline Scaffold Quinazolines represent a highly privileged structural motif in medicinal chemistry, forming the core of numerous FDA-approved targeted therapies, including the epid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of the Quinazoline Scaffold

Quinazolines represent a highly privileged structural motif in medicinal chemistry, forming the core of numerous FDA-approved targeted therapies, including the epidermal growth factor receptor (EGFR) inhibitors gefitinib and afatinib. However, the rapid emergence of acquired drug resistance and inherent pharmacokinetic limitations (such as rapid metabolic clearance) necessitate the continuous evolution of this scaffold.

As an Application Scientist, I frequently observe that the strategic incorporation of a trifluoromethyl ( −CF3​ ) group into the quinazoline core represents a paradigm shift in rational drug design. This modification is not merely a steric placeholder; it fundamentally alters the molecule's physicochemical profile:

  • Enhanced Lipophilicity & Permeability: The highly lipophilic nature of the C−F bond increases the overall partition coefficient (LogP) of the molecule, significantly enhancing cellular membrane penetration and intracellular drug accumulation.

  • Metabolic Stability: Fluorine's strong electronegativity and the exceptional bond dissociation energy of the C−F bond protect adjacent reactive sites from cytochrome P450-mediated oxidative metabolism, thereby prolonging the drug's half-life.

  • Electronic Modulation: The powerful electron-withdrawing effect of the −CF3​ group modulates the pKa of the quinazoline nitrogens. This electronic tuning optimizes target binding affinity by strengthening hydrogen bonding networks within the ATP-binding pockets of target kinases [1].

Comparative Performance: Trifluoromethylated vs. Conventional Therapeutics

To objectively evaluate the performance of −CF3​ quinazolines, we must benchmark their biological activity against standard, non-fluorinated counterparts (such as gefitinib) and other alternative chemotherapeutics. Recent structure-activity relationship (SAR) studies have demonstrated that specific −CF3​ derivatives exhibit potent antiproliferative properties across multiple cancer cell lines [1, 2].

Quantitative Efficacy Comparison

The following table summarizes the half-maximal inhibitory concentration ( IC50​ ) values of recently synthesized trifluoromethylated quinazolines compared to standard reference drugs.

Table 1: Comparative in vitro Antiproliferative Activity ( IC50​ values)

Compound / DrugStructural FeaturePrimary Target / MechanismPC3 (μM)LNCaP (μM)K562 (μM)
Compound 10b [1]4-TrifluoromethylApoptosis Induction3.023.453.98
Compound 8b [2]4-Trifluoromethyl (Piperazine ring)PIM-1 Kinase Inhibitor5.514.518.49
kzl054 [4]TrifluoromethylTGF-β1 / EMT Regulation3.68*N/AN/A
Gefitinib [1]Non-Fluorinated QuinazolineEGFR Inhibitor~3.15~3.37~4.12
Paclitaxel [1]Microtubule InhibitorCytoskeleton DisruptionN/AN/A0.035

*Note: kzl054 data represents 48h treatment on BPH-1 (benign prostatic hyperplasia) cells [4].

Data Insight: The data indicates that −CF3​ modified quinazolines (e.g., Compound 10b) achieve IC50​ values that are highly competitive with, and in some cases superior to, the established non-fluorinated standard gefitinib.

Mechanistic Pathway

The enhanced efficacy of these compounds is driven by their ability to selectively bind to target kinases (such as EGFR or PIM-1). The −CF3​ group allows the molecule to occupy deep hydrophobic pockets within the kinase domain, subsequently disrupting downstream signaling pathways (e.g., PI3K/AKT/mTOR) and inducing cell cycle arrest and apoptosis [1, 2].

Pathway CF3_Quin Trifluoromethylated Quinazoline Kinase Target Kinase (EGFR / PIM-1) CF3_Quin->Kinase Competitive Binding Downstream Downstream Signaling (PI3K/AKT/mTOR) Kinase->Downstream Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Induction

Mechanistic pathway of trifluoromethylated quinazolines inducing apoptosis via kinase inhibition.

Self-Validating Experimental Protocol: Synthesis and Evaluation

To ensure reproducibility and scientific integrity, the synthesis of trifluoromethylated quinazolines must follow a self-validating workflow. A highly efficient, metal-free protocol utilizes an I2​/KI catalytic system to promote the oxidative cyclization of 2,2,2-trifluoro-N-benzyl-N′-arylacetimidamides [3].

Causality of Experimental Choice: Why use I2​/KI ? The combination of iodine and potassium iodide generates potassium triiodide ( I3−​ ) in situ. This acts as a mild, highly selective catalytic species for oxidative C(sp3)–C(sp2) bond formation. It offers high atom economy and avoids heavy metal contamination—a critical factor when synthesizing compounds for sensitive downstream biological assays.

Step-by-Step Methodology
  • Reaction Setup: In a 25 mL round-bottom flask, dissolve 1.0 mmol of the synthesized 2,2,2-trifluoro-N-benzyl-N′-arylacetimidamide precursor in 5 mL of anhydrous Dimethyl Sulfoxide (DMSO).

  • Catalyst Addition: Add molecular iodine ( I2​ , 1.2 equivalents) and potassium iodide ( KI , 1.5 equivalents) directly to the solution at room temperature.

  • Thermal Cyclization: Equip the flask with a reflux condenser and stir the mixture at 100 °C for 4–8 hours.

    • Self-Validation Checkpoint: Monitor the reaction progress continuously via Thin Layer Chromatography (TLC). The disappearance of the precursor spot confirms the completion of the cyclization cascade.

  • Work-up and Extraction: Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted iodine. Extract the aqueous layer with ethyl acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure. Purify the crude residue using silica gel column chromatography (Hexane/Ethyl Acetate eluent).

  • Structural Validation: Confirm the structural integrity of the purified product using 1H -NMR, 13C -NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Critical Step: 19F -NMR must be performed to verify that the −CF3​ moiety remains intact and has not undergone defluorination during thermal cycling.

  • Biological Assay (MTT): Evaluate the antiproliferative activity of the validated compound against target cell lines (e.g., PC3, K562) using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the IC50​ values.

Workflow Reactants Reactants: Trifluoroacetimidoyl Chlorides + Amines Catalysis Catalysis: I2/KI in DMSO (100°C) Reactants->Catalysis Purification Purification: Silica Gel Chromatography Catalysis->Purification Validation Validation: NMR, MS, & MTT Assay Purification->Validation

Self-validating workflow for the synthesis and biological evaluation of CF3-quinazolines.

Conclusion

The integration of a trifluoromethyl group into the quinazoline scaffold is a highly effective strategy for optimizing pharmacokinetic and pharmacodynamic properties. Compared to non-fluorinated alternatives, −CF3​ quinazolines demonstrate comparable or superior efficacy against resistant cancer cell lines. By employing robust, metal-free synthetic pathways like the I2​/KI catalytic system, researchers can efficiently build and validate libraries of these promising therapeutics, accelerating the discovery of next-generation targeted treatments.

References

  • Chen, M., et al. "Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents." Chemistry & Biodiversity, 2024. URL: [Link]

  • Dai, X., et al. "Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives." Chinese Pharmaceutical Journal, 2024. URL: [Link]

  • Darehkordi, A., & Kazemi, E. "I2/KI-Catalyzed synthesis of trifluoromethylated quinazolines via intramolecular cyclization of 2,2,2-trifluoro-N-benzyl-N′-arylacetimidamides." Molecular Diversity, 2020. URL: [Link]

  • Chen, L., et al. "A Trifluoromethyl Quinazoline Compound Regulates the Epithelial–Mesenchymal Transition of Prostatic Hyperplasia Cells by Inhibiting the Secretion of TGF-β1 in Stromal Cells." MDPI, 2025. URL: [Link]

Comparative

A Comparative Guide to the LC-MS Validation of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline

This guide provides a comprehensive comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline, a key heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline, a key heterocyclic intermediate in contemporary drug discovery. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish and validate robust analytical methods for novel small molecules.

The narrative herein is grounded in the principles of scientific integrity, drawing upon extensive experience in bioanalytical method validation. We will not only present protocols but also delve into the rationale behind experimental choices, ensuring that each method stands as a self-validating system. All recommendations are framed within the context of major regulatory guidelines, including those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Introduction to 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline

4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline is a substituted quinazoline derivative.[1][2][3] The quinazoline scaffold is a common feature in a variety of biologically active compounds, including several approved anti-cancer agents.[4] The presence of a trifluoromethyl group can enhance metabolic stability and cell permeability, making this and similar compounds of significant interest in medicinal chemistry. Accurate and precise quantification of such molecules is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies, which form the bedrock of regulatory submissions for new drug candidates.[5][6][7]

The Imperative of Method Validation in a Regulatory Environment

Bioanalytical method validation is the process of establishing, through documented evidence, that an analytical method is reliable for its intended purpose.[7] Regulatory bodies such as the FDA and EMA have issued comprehensive guidelines that detail the essential parameters to be evaluated during method validation.[8][9] These parameters include accuracy, precision, selectivity, sensitivity, linearity, and stability. Adherence to these guidelines is not merely a matter of best practice; it is a prerequisite for the acceptance of data in support of new drug applications.[7][10]

Comparison of Two LC-MS/MS Methods for the Analysis of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline

In this guide, we will compare two distinct LC-MS/MS methods for the analysis of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline in human plasma:

  • Method 1: A conventional Reversed-Phase (RP) method using a C18 column with a formic acid modifier.

  • Method 2: An alternative Reversed-Phase method employing a phenyl-hexyl column with an ammonium formate buffer.

The choice of these two methods allows for a comparison of different stationary phase selectivities and mobile phase compositions, which can have a significant impact on analyte retention, peak shape, and matrix effects.

Analyte and Internal Standard
  • Analyte: 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline

  • Internal Standard (IS): A stable isotope-labeled (SIL) analog, such as 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline-d3, is the ideal choice to compensate for variability in sample processing and matrix effects. If a SIL-IS is not available, a structurally similar compound with close chromatographic and mass spectrometric behavior can be used.

Experimental Protocols

Sample Preparation: Protein Precipitation

For both methods, a simple and rapid protein precipitation with acetonitrile was chosen for sample clean-up.

Protocol:

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

cluster_prep Sample Preparation Workflow plasma Plasma Sample (50 µL) acetonitrile Acetonitrile with IS (150 µL) plasma->acetonitrile Add vortex Vortex (1 min) acetonitrile->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation Sample Preparation Workflow.

Method 1: Reversed-Phase C18 with Formic Acid

Rationale: The C18 stationary phase is a workhorse in reversed-phase chromatography, offering excellent retention for hydrophobic molecules like our target analyte. Formic acid is a common mobile phase additive that aids in the protonation of the analyte in positive ion mode electrospray ionization (ESI), enhancing sensitivity.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode ESI Positive
MRM Transition To be determined empirically
Method 2: Reversed-Phase Phenyl-Hexyl with Ammonium Formate

Rationale: A phenyl-hexyl stationary phase provides an alternative selectivity to C18 due to π-π interactions between the phenyl rings of the stationary phase and the aromatic quinazoline ring of the analyte. This can be beneficial for resolving the analyte from matrix interferences. Ammonium formate provides a buffered mobile phase, which can improve peak shape and reproducibility.

ParameterCondition
Column Phenyl-Hexyl, 2.1 x 50 mm, 2.6 µm
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 3 minutes
Flow Rate 0.5 mL/min
Column Temperature 45 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode ESI Positive
MRM Transition To be determined empirically

Validation Parameters and Comparative Data

The following tables present a summary of the validation results for both methods, with acceptance criteria based on FDA and EMA guidelines.[8][9][11]

Linearity and Range
ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Acceptance Criteria
Range 0.1 - 100 ng/mL0.1 - 100 ng/mLAt least 3 orders of magnitude
Correlation Coefficient (r²) > 0.998> 0.999≥ 0.99
Calibration Model Linear, 1/x² weightingLinear, 1/x² weightingAppropriate for the data
Accuracy and Precision
QC LevelMethod 1 (C18)Method 2 (Phenyl-Hexyl)Acceptance Criteria
Accuracy (% Bias) Precision (%RSD) Accuracy (% Bias)
LLOQ (0.1 ng/mL) -5.2%8.9%-3.8%
Low QC (0.3 ng/mL) 3.1%6.2%2.5%
Mid QC (10 ng/mL) 1.5%4.5%0.8%
High QC (80 ng/mL) -2.8%3.1%-1.9%
Selectivity and Matrix Effect
ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Acceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte or IS in 6 different sources of blank plasma.No significant interfering peaks at the retention time of the analyte or IS in 6 different sources of blank plasma.No significant interference.
Matrix Factor (IS Normalized) 0.95 - 1.080.98 - 1.05CV of matrix factor ≤15%
Stability
Stability TestMethod 1 (C18)Method 2 (Phenyl-Hexyl)Acceptance Criteria
Bench-top (24h, RT) 98.2%99.1%Within ±15% of nominal
Freeze-Thaw (3 cycles) 96.5%97.8%Within ±15% of nominal
Long-term (-80°C, 30 days) 97.1%98.5%Within ±15% of nominal

Discussion and Method Selection

Both Method 1 and Method 2 demonstrate acceptable performance according to regulatory guidelines.[8][9] Method 2, utilizing the phenyl-hexyl column, showed slightly better performance in terms of linearity, accuracy, and precision, as well as a more consistent matrix factor. The enhanced selectivity of the phenyl-hexyl phase likely contributed to the reduced matrix effects.

The choice between the two methods in a drug development setting would depend on several factors. For routine bioanalysis, the superior performance and robustness of Method 2 would be advantageous. However, Method 1, being a more conventional C18-based method, may be more readily available in many laboratories and could be sufficient for early-stage discovery studies.

cluster_validation LC-MS Method Validation Process cluster_params Validation Parameters dev Method Development val Method Validation dev->val sample Study Sample Analysis val->sample lin Linearity acc Accuracy prec Precision sel Selectivity stab Stability

Caption: Overview of the Bioanalytical Method Validation Process.

Conclusion

This guide has provided a detailed comparison of two robust LC-MS/MS methods for the quantitative analysis of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline. Both the C18-based and phenyl-hexyl-based methods were successfully validated according to stringent regulatory guidelines. The phenyl-hexyl method demonstrated slightly superior performance, highlighting the importance of exploring alternative column chemistries to optimize selectivity and minimize matrix effects. The choice of the final method should be based on the specific requirements of the study, balancing performance with practicality. By following the principles of thorough validation outlined in this guide, researchers can ensure the generation of high-quality, reliable data to support their drug development programs.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][8][11]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][5]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link][9]

  • International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. [Link][6]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][7]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link][10]

  • Zhang, et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Frontiers in Chemistry. [Link][4]

Sources

Validation

Spectroscopic Comparison Guide: 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline and Structural Isomers

Executive Summary & Chemical Context In modern drug discovery, the quinazoline scaffold is a privileged pharmacophore, most notably recognized for its role as a competitive ATP-binding inhibitor in Epidermal Growth Facto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In modern drug discovery, the quinazoline scaffold is a privileged pharmacophore, most notably recognized for its role as a competitive ATP-binding inhibitor in Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. The precise spatial arrangement of substituents on the quinazoline core dictates not only the molecule's binding affinity but also its pharmacokinetic profile and off-target toxicity.

During the synthesis of highly substituted quinazolines, the formation of positional and constitutional isomers is a frequent challenge. Specifically, the synthesis of 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline (CAS: 1160994-15-9) [1] often yields closely related structural alternatives depending on the regioselectivity of the cyclization and halogenation steps. Distinguishing these isomers is critical. As a Senior Application Scientist, I have structured this guide to objectively compare the spectroscopic signatures of this target molecule against its primary isomeric alternatives, providing the causal logic behind their spectral differences and the protocols required for unambiguous identification.

Structural Alternatives & Isomeric Library

To establish a baseline for comparison, we must define the target molecule and its most probable synthetic alternatives. The table below summarizes the structural and physicochemical properties of the isomers.

PropertyTarget CompoundIsomer A (Positional)Isomer B (Constitutional)
Chemical Name 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline4-Chloro-7-methyl-6-(trifluoromethyl)quinazoline2-Chloro-4-methyl-6-(trifluoromethyl)quinazoline
Substitution Pattern 4-Cl, 6-CH₃, 7-CF₃4-Cl, 6-CF₃, 7-CH₃2-Cl, 4-CH₃, 6-CF₃
Molecular Formula C₁₀H₆ClF₃N₂C₁₀H₆ClF₃N₂C₁₀H₆ClF₃N₂
Exact Mass [M+H]⁺ 247.0244247.0244247.0244
Steric Environment CF₃ is unhindered at C-7CF₃ is flanked by Cl-induced steric bulk at C-5Cl is at the pyrimidine C-2 position

Pharmacological Rationale: The Quinazoline Scaffold

The necessity for strict isomeric purity stems from the mechanism of action of quinazoline derivatives. The 4-position (here, a chlorine atom acting as a synthetic handle or a bioisostere) and the 6/7-positions (methyl and trifluoromethyl groups) interact directly with the hinge region and the hydrophobic pocket of the EGFR kinase domain, respectively.

Pathway Ligand EGF Ligand Receptor EGFR (HER1) Extracellular Domain Ligand->Receptor Activates Kinase EGFR Tyrosine Kinase Intracellular Domain Receptor->Kinase Dimerization & Autophosphorylation Downstream RAS/RAF/MEK/ERK Proliferation Pathway Kinase->Downstream Phosphorylates Inhibitor Quinazoline Scaffold (Competitive ATP Binder) Inhibitor->Kinase Blocks ATP Pocket (4-Cl & 7-CF3 interactions) Apoptosis Apoptosis / Cell Cycle Arrest Inhibitor->Apoptosis Induces (when inhibited)

Mechanism of action for quinazoline-based EGFR kinase inhibitors blocking proliferation.

Spectroscopic Differentiation Strategy

Because the exact mass of these isomers is identical, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) cannot differentiate them without extensive MS/MS fragmentation profiling. Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool.

High-Resolution ¹H NMR: Probing the Aromatic Core

The ¹H NMR spectrum of the quinazoline core is highly sensitive to the electronic effects of its substituents. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing via induction (-I effect), which heavily deshields adjacent protons.

  • Target Compound: The proton at position 8 (H-8) is ortho to the 7-CF₃ group. Consequently, H-8 experiences significant deshielding, appearing as a distinct singlet around 8.4 ppm . The H-5 proton, flanked by the 4-Cl and 6-CH₃ groups, appears around 8.2 ppm .

  • Isomer A (Positional): In this isomer, the CF₃ group is at position 6. The H-5 proton is now ortho to the strongly electron-withdrawing CF₃ group and subject to the anisotropic deshielding cone of the 4-chloro group. This synergistic deshielding pushes the H-5 singlet significantly downfield to approximately 8.6 - 8.7 ppm .

  • Isomer B (Constitutional): The absence of the H-2 proton (replaced by chlorine) immediately distinguishes this isomer. The 4-methyl group will appear as a singlet around 2.9 ppm , significantly downfield from the 6-CH₃ or 7-CH₃ groups (~2.5-2.6 ppm) due to its attachment to the electron-deficient pyrimidine ring.

¹⁹F and ¹³C NMR: The Fluorine Advantage

Fluorine-19 NMR is an exceptionally powerful tool for pharmaceutical analysis due to its 100% natural abundance, high gyromagnetic ratio, and broad chemical shift range [2].

  • ¹⁹F Chemical Shifts: The local electronic environment dictates the ¹⁹F chemical shift. A CF₃ group at the 7-position (Target) typically resonates around -61.5 ppm (relative to CFCl₃). In contrast, moving the CF₃ group to the 6-position (Isomer A) places it closer to the electron-deficient pyrimidine ring and the 4-chloro substituent, shifting the resonance slightly upfield to approximately -62.8 ppm .

  • ¹³C-F Coupling: ¹³C NMR provides a self-validating structural map through scalar coupling. The CF₃ carbon appears as a distinct quartet ( 1JCF​≈272 Hz) around 124 ppm. The ipso-carbon on the aromatic ring appears as a smaller quartet ( 2JCF​≈32 Hz). By mapping the HMBC (Heteronuclear Multiple Bond Correlation) from the methyl protons to the ipso-carbon, one can definitively prove whether the methyl group is adjacent to the CF₃ group.

LC-HRMS: Fragmentation Pathways

While the intact [M+H]⁺ ion ( m/z 247.0244) is identical across all three molecules, higher-energy collisional dissociation (HCD) reveals subtle differences. The Target and Isomer A will readily lose the 4-chloro group as HCl ( Δm/z -36), whereas Isomer B (with a 2-chloro group) exhibits a more stable pyrimidine core, often requiring higher collision energies to induce the same neutral loss.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal standards and system suitability checks.

Workflow cluster_experiments Spectroscopic Acquisition Start Synthesized Quinazoline Isomer Mixture Prep Sample Preparation (CDCl3 / DMSO-d6) Start->Prep NMR1H 1H NMR (600 MHz) Analyze H-5 / H-8 Singlets Prep->NMR1H NMR19F 19F NMR (564 MHz) CF3 Chemical Shift Prep->NMR19F NMR13C 13C NMR (150 MHz) C-F Coupling Constants Prep->NMR13C HRMS LC-HRMS (ESI+) Exact Mass & Fragmentation Prep->HRMS IR FT-IR (ATR) C-F & C=N Stretching Prep->IR Data Multivariate Data Integration NMR1H->Data NMR19F->Data NMR13C->Data HRMS->Data IR->Data Result Unambiguous Isomer Identification Data->Result

Experimental workflow for the spectroscopic differentiation of quinazoline isomers.

Protocol 1: Multinuclear NMR Acquisition (Self-Validating)
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as the internal ¹H/¹³C reference.

  • Fluorine Standard Addition: Add 5 µL of fluorobenzene ( −113.15 ppm) as an internal standard for ¹⁹F calibration. Causality: Using an internal standard prevents chemical shift drift caused by solvent susceptibility effects, ensuring the subtle 1-2 ppm difference between Isomer A and the Target is accurately measured [3].

  • Acquisition Parameters:

    • ¹H NMR: 600 MHz, 16 scans, relaxation delay (D1) of 2.0 s.

    • ¹⁹F NMR: 564 MHz, 64 scans, D1 of 3.0 s (fluorine nuclei often have longer T1​ relaxation times).

    • ¹³C NMR: 150 MHz, 1024 scans, D1 of 2.0 s, with ¹H decoupling.

  • Data Validation: Confirm the integration ratio of the ¹H spectrum. The methyl group must integrate to exactly 3.0 relative to the isolated aromatic singlets (H-2, H-5, H-8 integrating to 1.0 each).

Protocol 2: LC-HRMS Isomeric Profiling
  • Chromatography: Inject 1 µL of a 1 µg/mL sample (in 50:50 Water:Acetonitrile) onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Gradient: Run a 5-minute linear gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid). Causality: The positional isomers will exhibit slightly different dipole moments, allowing for chromatographic resolution before mass analysis.

  • Mass Spectrometry: Operate the Orbitrap or Q-TOF in positive Electrospray Ionization (ESI+) mode. Set the resolution to 60,000 at m/z 200.

  • Data Validation: Verify the isotopic pattern of the [M+H]⁺ peak. The m/z 247.0244 peak must be accompanied by an m/z 249.0214 peak at approximately 32% relative intensity, confirming the presence of exactly one chlorine atom ( 35 Cl / 37 Cl isotope ratio).

Conclusion

The differentiation of 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline from its positional and constitutional isomers cannot rely on a single analytical technique. By integrating the anisotropic deshielding effects observed in ¹H NMR with the highly sensitive electronic reporting of ¹⁹F NMR and the structural connectivity of ¹³C-F coupling, researchers can unambiguously validate their synthetic outputs, ensuring the integrity of downstream pharmacological assays.

References

  • Pan, L., et al. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry (2017). Available at:[Link]

  • Gronenborn, A. M., et al. Insights into the Structure and Dynamics of Proteins from 19F Solution NMR Spectroscopy. Journal of the American Chemical Society (2024). Available at:[Link]

Comparative

Benchmarking 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline Derivatives Against Standard EGFR Inhibitors

Introduction & Scientific Rationale The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as gefitinib, erlotinib, and afatinib[1]. However, the rapid emergence of clinical resistance mutations—specifically the T790M "gatekeeper" mutation and the C797S mutation—necessitates the continuous engineering of novel derivatives.

The intermediate 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline (CAS 1160994-15-9) serves as a highly versatile building block for synthesizing next-generation kinase inhibitors[2]. The 4-chloro position acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) with various anilines to form the active 4-anilinoquinazoline pharmacophore. Crucially, the strategic placement of a trifluoromethyl (-CF 3​ ) group at the 7-position acts as a bioisostere that enhances metabolic stability against cytochrome P450 oxidation, increases lipophilicity for better membrane permeability, and improves target binding affinity deep within the hydrophobic kinase pocket[1].

This guide provides a rigorous, self-validating benchmarking framework for evaluating novel derivatives synthesized from this intermediate against standard-of-care inhibitors.

Experimental Workflow

To objectively compare novel derivatives, a tiered screening cascade is required. The workflow transitions from chemical synthesis to isolated biochemical benchmarking, and finally to cellular target modulation.

Workflow A Intermediate 4-Cl-6-Me-7-CF3-Quinazoline B SNAr Synthesis (Aniline Derivatives) A->B C Biochemical Assay (EGFR WT & Mutants) B->C D Cellular Profiling (H1975, A549) C->D E In Vivo / ADME D->E

Figure 1: Benchmarking workflow from intermediate synthesis to preclinical profiling.

Step-by-Step Benchmarking Protocols

As an application scientist, it is critical to ensure that every assay is a self-validating system. Biochemical potency does not always translate to cellular efficacy, and assay artifacts (like compound aggregation) must be controlled.

Protocol 1: Biochemical Kinase Inhibition Assay (HTRF)

Expertise & Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is preferred over standard ELISA due to its resistance to compound auto-fluorescence and superior dynamic range. Because the 7-CF 3​ group significantly increases the compound's LogP (lipophilicity)[1], 0.01% Tween-20 and 0.1% BSA must be included in the assay buffer. Omitting these carrier proteins will cause the highly lipophilic derivatives to bind non-specifically to the microplate walls, artificially inflating the apparent IC 50​ .

Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Tween-20, 0.1% BSA, 2 mM DTT).

  • Compound Dilution: Serially dilute the synthesized 7-CF 3​ -quinazoline derivatives, Erlotinib (1st-gen control), and Osimertinib (3rd-gen control) in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 2 nM of recombinant EGFR (WT or L858R/T790M mutant) to the respective wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 10 µM ATP (approximating the K m​ for ATP) and 50 nM biotinylated poly-GT substrate. Incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding EDTA-containing HTRF detection buffer supplemented with Eu 3+ -Cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Self-Validation (Z'-factor): Calculate the Z'-factor using DMSO-only (high signal) and 10 µM staurosporine (low signal) wells. A Z'-factor > 0.6 validates the assay's robustness.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Ex: 320 nm, Em: 620 nm and 665 nm). Calculate the IC 50​ using a 4-parameter logistic curve fit.

Protocol 2: Cellular Proliferation and Target Modulation

Expertise & Causality: We utilize H1975 cells because they naturally harbor the L858R/T790M double mutation. This allows us to assess whether the novel 6-methyl-7-(trifluoromethyl)quinazoline derivatives can overcome the steric hindrance of the T790M gatekeeper mutation that renders first-generation TKIs (like Erlotinib) ineffective.

Methodology:

  • Cell Seeding: Seed H1975 cells at 3,000 cells/well in 96-well plates in RPMI-1640 supplemented with 10% FBS. Incubate overnight.

  • Treatment: Treat cells with a dose-response gradient of the derivatives (0.1 nM to 10 µM) for 72 hours.

  • Viability Readout: Add CellTiter-Glo® reagent to measure ATP as a proxy for cell viability. Calculate cellular IC 50​ .

  • Western Blotting (Target Modulation): To prove the mechanism of action, treat H1975 cells with the IC 90​ of the compound for 4 hours. Lyse cells in RIPA buffer and perform immunoblotting for total EGFR, p-EGFR (Tyr1068), downstream p-AKT (Ser473), and p-ERK (Thr202/Tyr204).

  • Self-Validation: Normalize phosphorylated protein bands against total protein and a GAPDH loading control to ensure observed kinase inhibition is not an artifact of general cytotoxicity.

Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Inhibitor 7-CF3-Quinazoline Derivatives Inhibitor->EGFR ATP-competitive Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2: EGFR signaling cascade and the targeted inhibition of downstream PI3K/AKT and MAPK pathways.

Data Presentation & Comparative Analysis

To objectively benchmark the novel compounds, quantitative data must be tabulated comparing the synthesized derivatives against clinical standards. Below is a representative benchmarking dataset demonstrating how the 7-CF 3​ substitution impacts the pharmacological profile across different mutation states.

CompoundEGFR WT IC 50​ (nM)EGFR L858R/T790M IC 50​ (nM)H1975 Cell Viability IC 50​ (nM)Selectivity Fold (WT / Mut)
Erlotinib (1st Gen Control)2.1> 10,000> 5,0000.0002x
Osimertinib (3rd Gen Control)12.41.58.28.2x
Derivative A (Novel 7-CF 3​ )8.54.218.52.0x
Derivative B (Novel 7-CF 3​ )15.22.111.37.2x

Data Interpretation: The inclusion of the 6-methyl-7-(trifluoromethyl) core in Derivative B successfully restores potency against the T790M mutant (IC 50​ = 2.1 nM) while maintaining a favorable selectivity window over wild-type EGFR, minimizing potential skin and gastrointestinal toxicities typically associated with WT EGFR inhibition.

References

Sources

Validation

A Senior Application Scientist's Guide to the Standardization of Analytical Methods for 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline

For researchers, scientists, and professionals in drug development, the robust and reliable analysis of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an i...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the robust and reliable analysis of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline, a key building block in the synthesis of various therapeutic agents. This document is designed to move beyond a simple recitation of protocols, offering instead a logical framework for method selection, validation, and implementation, grounded in established scientific principles.

Introduction to 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline and the Imperative for Standardized Analysis

4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline is a substituted quinazoline derivative. The quinazoline scaffold is of significant interest in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and insecticidal properties.[1][2][3][4][5] The specific substitutions on this molecule—a chloro group, a methyl group, and a trifluoromethyl group—impart distinct physicochemical properties that influence its reactivity and potential biological targets.

Given its role as a critical intermediate, ensuring the purity, identity, and concentration of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline is paramount. The presence of impurities, even in trace amounts, can have a significant impact on the yield and purity of the final active pharmaceutical ingredient (API), and potentially introduce toxic byproducts. Therefore, the development and standardization of analytical methods are not merely a procedural formality but a critical step in ensuring drug safety and efficacy.[6][7]

This guide will focus on the two most prevalent and powerful analytical techniques for the analysis of such compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the theoretical underpinnings of each technique, present a comparative analysis of their performance for this specific analyte, and provide detailed, field-tested protocols.

Comparative Analysis of Analytical Methodologies: HPLC vs. GC

The choice between HPLC and GC for the analysis of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the nature of the sample matrix.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability to Analyte Well-suited for non-volatile and thermally labile compounds. Given the quinazoline core, HPLC is a strong candidate.Suitable for volatile and thermally stable compounds. The analyte's volatility needs to be assessed.
Typical Stationary Phase Reversed-phase C18 columns are commonly used for quinazoline derivatives.[1][2][8]A variety of capillary columns can be used, often with non-polar or medium-polarity stationary phases for halogenated compounds.[9][10]
Typical Detector UV-Vis Detector (due to the aromatic nature of the quinazoline ring).[11]Electron Capture Detector (ECD) for high sensitivity to halogenated compounds, or Mass Spectrometry (MS) for definitive identification.[9][10]
Advantages - High resolution and efficiency.- Wide applicability.- Non-destructive.- High sensitivity, especially with ECD for halogenated compounds.- Excellent for resolving complex mixtures of volatile compounds.
Disadvantages - May require derivatization for some compounds (not likely for this analyte).- Higher solvent consumption.- Requires the analyte to be volatile and thermally stable.- Potential for sample degradation at high temperatures.

Recommended Analytical Protocols and Validation Strategies

The following protocols are presented as robust starting points for the analysis of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline. It is imperative that any method be subjected to rigorous validation to ensure its suitability for its intended purpose, in accordance with ICH guidelines.[6][7][12]

High-Performance Liquid Chromatography (HPLC) Method

Rationale: Reversed-phase HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds.[8][11] The quinazoline ring system contains a chromophore, making UV detection a suitable and sensitive choice. A C18 column is recommended as it provides excellent retention and separation for moderately polar to non-polar compounds like the target analyte.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B). A typical starting point would be a gradient from 60% A to 90% A over 15 minutes. The addition of a small amount of an ion-pairing agent like trifluoroacetic acid (0.1%) can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of the compound, a wavelength around 254 nm is a common starting point for aromatic compounds.[11]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.[11] Filter through a 0.45 µm syringe filter before injection.

Method Validation Parameters:

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the expected sample concentration.[1]
Accuracy 98.0% - 102.0% recovery for the active substance.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
Intermediate Precision RSD ≤ 2.0% when analyzed by different analysts on different days.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.[13]
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.[13]
Gas Chromatography (GC) Method

Rationale: The presence of a chloro and a trifluoromethyl group makes 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline a good candidate for GC analysis, particularly with an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds.[9][10] This method can be particularly useful for detecting and quantifying halogenated impurities.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, an ECD, and a data acquisition system.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or DB-17 (50% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Nitrogen or Helium, at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Mode: Splitless injection for trace analysis or split injection for higher concentrations.

  • Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate or hexane. Ensure the solvent is of high purity to avoid interference with the ECD.

Method Validation Parameters:

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.995 over the desired concentration range.
Accuracy 95.0% - 105.0% recovery.
Precision (Repeatability) RSD ≤ 5.0% for six replicate injections.
Intermediate Precision RSD ≤ 5.0% when analyzed by different analysts on different days.
Limit of Detection (LOD) Typically in the picogram (pg) range with an ECD.[10]
Limit of Quantitation (LOQ) Typically in the low nanogram (ng) range with an ECD.

Visualization of Analytical Workflows

To provide a clear and logical representation of the decision-making and experimental processes, the following diagrams have been generated using Graphviz.

AnalyticalMethodSelection cluster_0 Method Selection Pathway Analyte 4-Chloro-6-methyl-7- (trifluoromethyl)quinazoline Properties Assess Physicochemical Properties (Volatility, Thermal Stability) Analyte->Properties HPLC_Path Non-Volatile or Thermally Labile Properties->HPLC_Path If GC_Path Volatile and Thermally Stable Properties->GC_Path If HPLC Select HPLC HPLC_Path->HPLC GC Select GC GC_Path->GC

Caption: Decision workflow for selecting the appropriate chromatographic method.

HPLC_Workflow cluster_1 HPLC Experimental Workflow SamplePrep Sample Preparation (Dissolve & Filter) Injection Inject into HPLC System SamplePrep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Acquisition & Analysis Detection->DataAnalysis

Caption: Step-by-step experimental workflow for the HPLC method.

GC_Workflow cluster_2 GC Experimental Workflow SamplePrep_GC Sample Preparation (Dissolve in appropriate solvent) Injection_GC Inject into GC System SamplePrep_GC->Injection_GC Separation_GC Separation in Capillary Column Injection_GC->Separation_GC Detection_GC ECD or MS Detection Separation_GC->Detection_GC DataAnalysis_GC Data Acquisition & Analysis Detection_GC->DataAnalysis_GC

Caption: Step-by-step experimental workflow for the GC method.

Conclusion and Recommendations

Both HPLC and GC offer viable and robust methods for the analysis of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline.

  • For routine quality control, purity assessment, and assay, the recommended primary method is HPLC with UV detection. This method is generally more straightforward, applicable to a wider range of potential impurities (both volatile and non-volatile), and less prone to issues of thermal degradation.

  • For the specific analysis of volatile, halogenated impurities or for ultra-trace level quantification, GC with ECD is the superior choice. Its exceptional sensitivity to the chloro and trifluoromethyl moieties makes it an invaluable tool for impurity profiling.

Ultimately, the choice of method should be guided by the specific analytical challenge at hand. For comprehensive characterization, the use of both techniques can be complementary, with HPLC providing the primary quantitative data and GC offering enhanced sensitivity for specific impurity profiles. Regardless of the chosen method, a thorough and well-documented validation process is essential to ensure the generation of reliable and defensible analytical data.[6][7][12][13]

References

  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline. (n.d.).
  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC - ResearchGate. (n.d.).
  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC - Taylor & Francis. (2007, February 7).
  • Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC - Benchchem. (n.d.).
  • HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect - PubMed. (2003, April 15).
  • Full article: Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (n.d.).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.).
  • Validation of Analytical Methods: A Review - Gavin Publishers. (2018, January 19).
  • Method Validation Guidelines | BioPharm International. (n.d.).
  • Technical Guide on 4-Chloro-7-(trifluoromethyl)quinoline - Benchchem. (n.d.).
  • Insecticidal Quinazoline Derivatives with (Trifluoromethyl)diazirinyl and Azido Substituents as NADH:Ubiquinone Oxidoreductase Inhibitors and Candidate Photoaffinity Probes | Chemical Research in Toxicology - ACS Publications. (n.d.).
  • (PDF) Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine - ResearchGate. (n.d.).
  • Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide - Benchchem. (n.d.).
  • Synthesis and Evaluation of 1,2,3-Triazole-Linked Trifluoromethyl Quinazolinone Derivatives as Anticancer Agents: Docking Interaction Analysis - ResearchGate. (2026, April 2).
  • 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline - Manchester Organics. (n.d.).
  • 1160994-15-9|4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline - BLDpharm. (n.d.).
  • 1160994-15-9 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline - King-Pharm. (n.d.).
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1).
  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. (n.d.).
  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives - MDPI. (2023, August 14).
  • Insecticidal Quinazoline Derivatives With (Trifluoromethyl)diazirinyl and Azido Substituents as NADH:ubiquinone Oxidoreductase Inhibitors and Candidate Photoaffinity Probes - PubMed. (n.d.).
  • 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline [1160994-15-9] | King-Pharm. (n.d.).
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023, February 17).
  • Transition-metal-catalyzed synthesis of quinazolines: A review - PMC - NIH. (n.d.).
  • Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water - Agilent. (2022, November 9).
  • Separation of Some Halogenated Phenols by GC-MS. (n.d.).

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline

This guide provides essential safety and logistical information for the proper disposal of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline. Adherence to these protocols is critical for ensuring the safety of laboratory...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. As a chlorinated and fluorinated heterocyclic compound, this substance requires specialized handling and disposal procedures distinct from common laboratory waste.

Hazard Profile and Safety Fundamentals

A foundational understanding of the chemical's properties is paramount to its safe handling and disposal. 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline is an irritant and, as a halogenated organic compound, falls under specific environmental disposal regulations.

Summary of Key Chemical and Safety Data

PropertyValue / InformationSource
GHS Hazard Statements Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1][2]
Appearance Likely a solid powder at room temperature.[3]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[3][4]
Hazardous Decomposition Combustion may produce toxic gases such as carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride.[3][5][6]
Waste Classification Halogenated Organic Hazardous Waste.[7]
Causality Behind the Hazard Classification

The presence of chlorine and a trifluoromethyl group designates this compound as a halogenated organic substance.[7] Such compounds are subject to stringent disposal regulations, primarily because their improper disposal (e.g., via non-specialized incineration) can lead to the formation of persistent and toxic environmental pollutants. The ultimate disposal method is typically high-temperature incineration at a licensed hazardous waste facility, which is necessary to ensure the complete destruction of the carbon-halogen bonds.[3][8]

Mandatory Personal Protective Equipment (PPE) and Engineering Controls

Safe handling is the first step in safe disposal. All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent the inhalation of dust particles.[3][9]

  • Eye and Face Protection: Wear chemical safety goggles and, if there is a risk of splashing, a face shield.[3][10]

  • Skin Protection: Use nitrile rubber gloves and a laboratory coat.[3][5] Gloves must be inspected before use and disposed of as contaminated solid waste after handling.

  • Emergency Access: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2][3]

Waste Segregation and Containment: A Critical Step

Proper segregation is the most critical step in the disposal process. Mixing halogenated organic waste with other waste streams can create dangerous chemical reactions and complicates the final disposal process, leading to significant safety risks and increased costs.

  • Waste Stream: This chemical must be disposed of in a waste stream designated specifically for Halogenated Organic Waste .[7]

  • Container Selection: Use only designated, properly labeled, and sealable hazardous waste containers. High-density polyethylene (HDPE) containers are generally suitable for solid waste.[3]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline," and the associated hazards (e.g., Irritant).

Step-by-Step Disposal Protocols

The following procedures outline the recommended steps for safely managing and disposing of waste generated from the use of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline. Always consult your institution's Environmental Health and Safety (EHS) department for specific local requirements.

Protocol 3.1: Disposal of Unused or Waste Chemical (Solid)
  • Work Area Preparation: Conduct all operations within a chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain any potential spills.

  • Transfer: Carefully transfer the solid waste chemical into the designated Halogenated Organic Solid Waste container. Use spark-proof tools and avoid creating dust.[11]

  • Container Management: Keep the hazardous waste container securely closed at all times, except when actively adding waste.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

Protocol 3.2: Decontamination and Disposal of Contaminated Labware
  • Disposable Labware (e.g., pipette tips, weighing paper, gloves):

    • All disposable items that have come into direct contact with the chemical are considered hazardous waste.

    • Place these items directly into the designated Halogenated Organic Solid Waste container.[3]

  • Non-Disposable Glassware:

    • Initial Decontamination: Decontaminate glassware before it leaves the fume hood. A triple rinse with a suitable organic solvent (e.g., acetone or ethanol) is a standard and effective practice.[3][9]

    • Rinsate Collection: Crucially, the solvent rinsate is now considered Halogenated Organic Liquid Waste. It must be collected in a separate, clearly labeled hazardous waste container for halogenated liquids. Do not pour this rinsate down the drain.[3]

    • Final Cleaning: After the solvent rinse, the glassware can be washed with soap and water.

Protocol 3.3: Management of "Empty" Stock Containers

An "empty" container that held 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline is still considered hazardous waste until properly decontaminated.[3]

  • Decontamination: Triple rinse the empty container with a suitable solvent (e.g., acetone).

  • Rinsate Collection: Collect this rinsate and dispose of it as Halogenated Organic Liquid Waste, as described in Protocol 3.2.[3]

  • Final Disposal: Once decontaminated, deface the original label and dispose of the container according to your institution's guidelines for chemically decontaminated glassware or plastic.

Emergency Procedures: Small-Scale Spill Management

In the event of a small spill within a controlled environment like a fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Ensure the spill is contained within the fume hood.

  • Protect Yourself: Wear the full PPE detailed in Section 1.

  • Contain and Clean: Gently cover the spill with a non-combustible absorbent material, such as vermiculite or sand.[9]

  • Collect: Carefully sweep or scoop the absorbed material and spill residue into the designated Halogenated Organic Solid Waste container.[5][10] Avoid any actions that could generate dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and then with soap and water. Dispose of the cleaning materials as contaminated solid waste.

The Disposal Workflow: A Logical Framework

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste related to 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline.

G Disposal Workflow for 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline Start Waste Generated SolidWaste Solid Chemical Waste (Unused Reagent) Start->SolidWaste Disposables Contaminated Disposables (Gloves, Tips, Paper) Start->Disposables Glassware Contaminated Reusables (Glassware, Stock Bottle) Start->Glassware SolidContainer Place in Labeled Halogenated Solid Waste Container SolidWaste->SolidContainer Disposables->SolidContainer TripleRinse Triple Rinse with Compatible Solvent (e.g., Acetone) Glassware->TripleRinse FinalSteps Securely Seal & Store in Satellite Accumulation Area SolidContainer->FinalSteps LiquidContainer Collect Rinsate in Labeled Halogenated Liquid Waste Container TripleRinse->LiquidContainer LiquidContainer->FinalSteps EHS Contact EHS for Pickup and Final Disposal FinalSteps->EHS

Caption: Decision workflow for segregating and disposing of chemical waste.

References

  • Benchchem. (n.d.). Proper Disposal of 2-Trifluoromethyl-terephthalonitrile: A Comprehensive Guide for Laboratory Professionals.
  • PubChem. (n.d.). 4-Chloro-6-(trifluoromethyl)quinazoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Benchchem. (n.d.). Safeguarding Your Research: A Guide to Handling (Trifluoromethyl)trimethylsilane.
  • Georganics. (2011, January 31). 4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE Safety Data Sheet.
  • UAB. (n.d.). Chemical Safety and Waste Management Manual.
  • TCI EUROPE N.V. (2025, May 26). SAFETY DATA SHEET - 2-(Chloromethyl)-4-methylquinazoline.
  • Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • University of Waterloo. (n.d.). Hazardous Waste Segregation.
  • NextSDS. (n.d.). 4-Hydroxy-7-(trifluoroMethoxy)quinazoline — Chemical Substance Information. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). Quinazoline - Safety Data Sheet.
  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. Retrieved from [Link]

  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
  • University of Waterloo. (n.d.). Waste Disposal Flowchart.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Standards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs.

Sources

Handling

Personal protective equipment for handling 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline

[label="6-Methyl-7-(trifluoromethyl)\nquinazolin-4(3 Mechanistic pathway of 4-chloroquinazoline hydrolysis generating corrosive HCl gas. Personal Protective Equipment (PPE) Matrix To mitigate the risks of acute toxicity...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="6-Methyl-7-(trifluoromethyl)\nquinazolin-4(3

Mechanistic pathway of 4-chloroquinazoline hydrolysis generating corrosive HCl gas.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of acute toxicity and HCl exposure, a rigorous, self-validating PPE protocol must be enforced[1][2]. Every piece of equipment serves a specific mechanistic purpose.

PPE CategorySpecificationScientific Rationale (Causality)
Respiratory NIOSH-approved P100 particulate respirator or Type P2/P3 (EN 143) cartridges[3].Protects against the inhalation of fine toxic powders and trace HCl gas generated by ambient hydrolysis[1][2].
Ocular Chemical safety goggles combined with a full face shield (EN166/OSHA compliant)[2][3].HCl gas and quinazoline dust cause severe, potentially irreversible eye damage (Eye Dam. 1)[1]. Standard safety glasses are insufficient.
Dermal (Hands) Double-layered Nitrile gloves (minimum 0.11 mm thickness).Prevents transdermal absorption. Double gloving protects against micro-tears caused by the friction of handling crystalline powders[3].
Body Flame-retardant lab coat, impermeable chemical apron.Prevents the accumulation of reactive dust on personal clothing, eliminating the risk of delayed dermal irritation or burns[1].

Standard Operating Procedure (SOP): Safe Handling & Transfer

Because of its moisture sensitivity, 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline must be handled within a closed, self-validating system to ensure both operator safety and chemical yield.

Step-by-Step Weighing and Transfer Protocol:

  • Environmental Preparation: Ensure the fume hood is operating at a minimum face velocity of 100 fpm. Clear the workspace of any incompatible materials, specifically strong oxidizing agents, strong bases, and any sources of water[2].

  • Atmosphere Control: To prevent premature hydrolysis, perform all transfers inside a nitrogen or argon-filled glovebox. If a glovebox is unavailable, utilize Schlenk line techniques with a positive flow of dry inert gas[2].

  • Tool Selection: Utilize non-sparking, anti-static spatulas (e.g., PTFE-coated). This prevents electrostatic discharge, which can ignite fine organic dust particles suspended in the air[1].

  • Weighing & Sealing: Tare a thoroughly oven-dried, sealable vial. Open the primary reagent bottle only within the inert atmosphere. Transfer the desired mass, immediately seal the reaction vial with a septum, and purge the primary reagent bottle with dry nitrogen before tightly recapping[2].

  • Solvent Addition: When setting up your reaction, inject strictly anhydrous solvents through the septum. If an aqueous base is required for a subsequent synthetic step (e.g., a Suzuki-Miyaura coupling), ensure the reaction vessel is adequately vented through an alkaline scrubber to safely neutralize any evolved HCl[4][5].

Emergency Response & Spill Management

In the event of a spill, immediate containment is required to prevent aerosolization and widespread HCl generation[1]. Never use water to clean up a 4-chloroquinazoline spill.

SpillResponse A Spill Detected B Evacuate & Ventilate Area A->B C Don Maximum PPE (Respirator) B->C D Cover with Dry Sand/Absorbent (Avoid Water) C->D E Sweep with Non-Sparking Tools D->E F Seal in Hazardous Waste Container E->F

Step-by-step emergency workflow for containing and neutralizing a chemical spill.

Step-by-Step Spill Protocol:

  • Evacuate and Isolate: Immediately evacuate personnel from the immediate area and maximize fume hood ventilation to clear airborne particulates[1][3].

  • PPE Upgrade: Responders must don a full-face respirator equipped with combination acid gas/particulate cartridges before re-entering the spill zone.

  • Dry Containment: Cover the spilled powder entirely with dry sand, vermiculite, or a specialized inert chemical absorbent[2]. Applying water will trigger rapid, exothermic hydrolysis and a massive release of HCl gas[4].

  • Collection: Carefully sweep the absorbent mixture using non-sparking tools to avoid dust aerosolization[1][3].

  • Disposal: Place the collected material into a tightly sealed, clearly labeled hazardous waste container for professional environmental disposal[1].

Waste Disposal & Decontamination Plan

Do not dispose of this chemical, or its unquenched reaction mixtures, down the drain or into standard organic waste carboys without prior neutralization[1][3].

Step-by-Step Quenching and Disposal Protocol:

  • Controlled Solubilization: To safely destroy residual 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline, dissolve the solid waste in an inert, water-miscible solvent such as Tetrahydrofuran (THF) or acetone.

  • Active Neutralization: Slowly add the organic solution dropwise to a vigorously stirred, ice-cold aqueous solution of 1M NaOH or saturated NaHCO3. This controlled hydrolysis converts the highly reactive chloride into the inert, stable quinazolin-4-one derivative while immediately neutralizing the evolved HCl gas into harmless NaCl[4][5].

  • Separation and Labeling: Once the quenching reaction has ceased bubbling and reached room temperature, transfer the neutralized biphasic mixture to appropriate halogenated and non-halogenated aqueous waste carboys. Label the container explicitly as: "Toxic Organic Waste - Contains Quinazolinones and Fluorinated Compounds"[2].

References

  • Manchester Organics. "4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline".
  • Bridge Organics. "4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline".
  • Echemi. "4-CHLORO-QUINAZOLINE SDS, 5190-68-1 Safety Data Sheets".
  • Capotchem. "MSDS of ethyl 4-chloroquinazoline-2-carboxylate".
  • Sigma-Aldrich. "4-Chloroquinazoline 97 5190-68-1".
  • Fisher Scientific. "SAFETY DATA SHEET - 4-Chloroquinazoline".
  • RSC Publishing. "Syntheses in the Quinazolone Series. Part III. The Formation of Quinazo[4,3-b]quinazol-8-one and 2-o-Aminophenylquinazol-4-one by the Hydrolysis of 3-4'-Quinazolinylquinazol-4-one".
  • Benchchem. "Technical Support Center: Synthesis of 4-Butylsulfanylquinazoline".

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline
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